1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTMKVLYPISCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642463 | |
| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32578-12-4 | |
| Record name | 1-(3-Methoxyphenyl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32578-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-methoxy-tert-butylphenylketone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
In the landscape of chemical research and drug development, we often encounter compounds that, while structurally plausible, lack a comprehensive body of published physical data. 3-methoxy-tert-butylphenylketone, systematically named 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one , represents one such molecule. This guide is crafted to provide a robust theoretical and comparative analysis of its physical properties, grounded in established chemical principles and data from closely related structural analogs. By synthesizing known data with predictive methodologies, we aim to equip researchers with a foundational understanding of this compound's expected physical and spectral characteristics, thereby guiding its synthesis, purification, and application in further research.
Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise molecular structure and key identifiers.
Chemical Structure
3-methoxy-tert-butylphenylketone is an aromatic ketone. Its structure consists of a phenyl ring substituted with a methoxy group at the meta-position (position 3) and a tert-butyl ketone (pivaloyl) group.
Diagram: Chemical Structure of 3-methoxy-tert-butylphenylketone
Caption: Molecular structure of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one.
Key Identifiers
While a specific CAS number for this compound is not readily found in major chemical databases, we can define it by its molecular formula and derive its molecular weight.
| Identifier | Value | Source |
| Systematic IUPAC Name | 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | - |
| Common Name | 3-methoxy-tert-butylphenylketone | - |
| Molecular Formula | C₁₂H₁₆O₂ | Calculated |
| Molecular Weight | 192.25 g/mol | Calculated |
Predicted and Comparative Physical Properties
In the absence of direct experimental data, we can predict the physical properties of 3-methoxy-tert-butylphenylketone by examining its structural analogs. The primary contributing moieties are the methoxy-substituted phenyl ring and the tert-butyl ketone group.
| Property | Predicted/Comparative Value | Rationale and Comparative Analysis |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Aromatic ketones are often liquids or low-melting solids at room temperature. For instance, tert-butyl phenyl ketone is a colorless liquid. |
| Boiling Point | > 240 °C (at 760 mmHg) | The boiling point will be significantly influenced by the molecular weight and polarity. 3'-Methoxyacetophenone has a boiling point of 239-241 °C.[1] The addition of the bulkier tert-butyl group in place of the methyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point. |
| Melting Point | < 25 °C | The introduction of the bulky and somewhat asymmetrical tert-butyl group may disrupt crystal lattice packing, leading to a low melting point. 4'-tert-Butylacetophenone has a melting point of 17-18 °C.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | The molecule has a significant non-polar character due to the phenyl ring and the tert-butyl group, ensuring solubility in organic solvents.[4][5] The polar carbonyl and methoxy groups will allow for some limited solubility in water. |
Experimental Determination of Physical Properties
To rigorously characterize 3-methoxy-tert-butylphenylketone, a series of standard experimental protocols should be employed.
Workflow for Physical Property Determination
Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.
Protocols
-
Melting Point Determination:
-
A small, purified sample is placed in a capillary tube.
-
The tube is heated in a calibrated melting point apparatus.
-
The temperature range from the first appearance of liquid to complete liquefaction is recorded. The expected low melting point suggests that a cryo-melting point apparatus may be necessary.
-
-
Boiling Point Determination:
-
Due to the anticipated high boiling point, vacuum distillation is the preferred method to prevent decomposition.
-
The sample is heated under reduced pressure, and the temperature at which the liquid and vapor phases are in equilibrium is recorded, along with the pressure.
-
The boiling point at atmospheric pressure can be extrapolated using a nomograph.
-
-
Solubility Assessment:
-
A small, measured amount of the compound is added to a fixed volume of various solvents (e.g., water, ethanol, acetone, hexane) at a controlled temperature.
-
The mixture is agitated, and the solubility is qualitatively or quantitatively determined.
-
Predicted Spectroscopic Profile
The spectroscopic signature of 3-methoxy-tert-butylphenylketone can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and tert-butyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | 6.9 - 7.5 | Multiplets | 4H | The protons on the substituted phenyl ring will appear in the typical aromatic region. The exact splitting pattern will depend on their coupling with each other. |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | The methyl protons of the methoxy group are shielded and appear as a singlet. |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (C=O) | > 200 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6][7][8][9] |
| Aromatic Carbons | 110 - 160 | Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded. |
| Methoxy Carbon (-OCH₃) | ~55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| Quaternary tert-Butyl Carbon | ~45 | The central carbon of the tert-butyl group. |
| Methyl tert-Butyl Carbons | ~27 | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption from the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1685 - 1695 | Strong, Sharp | Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency from that of a saturated ketone (~1715 cm⁻¹).[6][7][10][11] |
| C-H Stretch (Aromatic) | > 3000 | Medium | Characteristic of C-H bonds on a phenyl ring. |
| C-H Stretch (Aliphatic) | < 3000 | Medium | Corresponding to the methoxy and tert-butyl C-H bonds. |
| C-O Stretch (Ether) | 1200 - 1300 and 1000-1100 | Strong | Two characteristic stretches for the aryl-alkyl ether linkage. |
Mass Spectrometry
The mass spectrum under electron ionization (EI) will likely show a molecular ion peak and characteristic fragmentation patterns.
| Fragment | Expected m/z | Rationale |
| [M]⁺ | 192 | The molecular ion peak corresponding to the molecular weight of the compound. |
| [M - C(CH₃)₃]⁺ | 135 | Alpha-cleavage resulting in the loss of the tert-butyl radical, forming a stable 3-methoxybenzoyl cation. This is expected to be a major fragment. |
| [M - OCH₃]⁺ | 161 | Loss of the methoxy radical. |
| [C₆H₄OCH₃]⁺ | 107 | Fragmentation of the aromatic portion. |
| [C(CH₃)₃]⁺ | 57 | The tert-butyl cation, which is a stable carbocation. |
Conclusion
While 3-methoxy-tert-butylphenylketone is not extensively documented in the scientific literature, a comprehensive profile of its physical and spectral properties can be reliably predicted through the analysis of its constituent functional groups and comparison with well-known structural analogs. This guide provides a foundational set of expected values and characteristics that can direct future experimental work. The protocols outlined herein represent standard methodologies for the definitive characterization of this and other novel chemical entities. It is through such a synergistic approach of predictive analysis and empirical validation that the frontiers of chemical science are expanded.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]
-
LibreTexts. (2023, September 20). 19.14: Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
- Su, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 701-710.
- Soderberg, T. (n.d.). Carbonyl Compounds - IR Spectroscopy. In Organic Chemistry with a Biological Emphasis Volume I. University of Minnesota Morris.
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ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]
-
Chemsrc. (2025, September 10). (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-(3-Methoxyphenyl)-2-propanone. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. Retrieved from [Link]
-
Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Propanone, 1-(3-methoxyphenyl)-. Retrieved from [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Ketone Properties and Tests Overview. Retrieved from [Link]
-
SlidePlayer. (n.d.). Physical properties and preparation of Aldehydes And ketones. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-(3-methoxyphenyl)propan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]
-
MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]
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Solubility of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one in organic solvents
Technical Whitepaper: Solubility Profile & Solvent Selection for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Executive Summary: The Physicochemical Context
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (often referred to as m-methoxypivalophenone) represents a specific class of sterically hindered aryl-alkyl ketones. Unlike its straight-chain analogs used in the synthesis of analgesics like Tapentadol, the presence of the tert-butyl group (2,2-dimethyl) introduces significant steric bulk adjacent to the carbonyl center.
This structural nuance dictates its solubility profile: the molecule exhibits high lipophilicity and a suppressed melting point, often leading to "oiling out" phenomena during purification. This guide provides a technical analysis of its solubility thermodynamics, solvent compatibility for reaction engineering, and a self-validating protocol for empirical determination.
Physicochemical Characterization & Solubility Theory
To select the correct solvent, we must first understand the solute's molecular interaction potential.
Structural Analysis:
-
Aryl Core: The phenyl ring provides π-π stacking potential (solubility in aromatics).
-
Methoxy Group (m-position): A weak hydrogen bond acceptor (HBA) with a dipole moment, increasing solubility in polar aprotic solvents (DCM, Ethyl Acetate).
-
Pivaloyl Group (2,2-dimethyl): A large hydrophobic domain. This "grease ball" effect drastically reduces water solubility and enhances solubility in alkanes (Hexane, Heptane), although the ketone polarity competes with this.
Predicted Solubility Parameters (Hansen): Based on group contribution methods for methoxy-pivalophenones:
-
(Dispersion): ~18.5 MPa
(Dominant interaction due to aromatic/alkyl bulk). -
(Polar): ~6.5 MPa
(Moderate, driven by the carbonyl/ether). -
(H-Bonding): ~4.5 MPa
(Low; no H-bond donors, only acceptors).
Implication: The compound follows a "Like Dissolves Like" trajectory favoring solvents with moderate polarity and high dispersion forces. It is lipophilic (Predicted LogP
Solvent Compatibility & Selection Guide
The following data categorizes solvents based on their interaction efficiency with 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Ideal for Friedel-Crafts acylation workups; excellent solubilizer. |
| Aromatic Hydrocarbons | Toluene, Xylene | High (>300 mg/mL) | Preferred for scale-up extraction; high boiling point allows for thermal driving of reactions. |
| Polar Aprotic | THF, 2-MeTHF, Ethyl Acetate | High (>250 mg/mL) | THF is the Gold Standard for Grignard reactions due to coordination with Mg species. |
| Polar Protic (Alcohols) | Methanol, Isopropanol (IPA) | Temperature Dependent | Soluble at reflux; moderate-to-low solubility at |
| Alkanes | Hexane, Heptane, Cyclohexane | Low to Moderate | Acts as an anti-solvent . Used to crash out the product from Toluene or EtOAc solutions. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing inorganic salts (partitioning phase). |
Technical Workflow: Solvent Selection for Crystallization
One of the most critical challenges with pivalophenone derivatives is their tendency to form oils rather than crystals due to low melting points and high rotational freedom of the tert-butyl group.
The following decision tree outlines the logical flow for selecting a crystallization system that avoids oiling out.
Figure 1: Decision matrix for crystallizing lipophilic ketones, addressing the common "oiling out" issue.
Experimental Protocol: Self-Validating Solubility Determination
To ensure scientific integrity, do not rely solely on literature values. Use this gravimetric "saturation shake-flask" method. This protocol is self-validating because it includes a mass-balance check.
Objective: Determine the saturation limit (
Reagents:
-
Analyte: 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (>98% purity).
-
Solvent: HPLC Grade (e.g., Toluene, MeOH).
Step-by-Step Methodology:
-
Supersaturation: Add excess solid analyte to 5 mL of solvent in a sealed scintillation vial. Ensure visible undissolved solid remains.
-
Equilibration: Agitate at
C for 24 hours (thermostatic shaker).-
Validation Check: If all solid dissolves, the system is not saturated. Add more solid until a persistent precipitate is observed.
-
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses). -
Gravimetric Analysis:
-
Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed tared vial (
). -
Evaporate solvent under nitrogen stream, then dry in vacuo at
C for 4 hours. -
Weigh the residue (
).
-
-
Calculation:
Causality Explanation: We use a PTFE filter because the compound is lipophilic; cellulose filters might absorb the compound, skewing results. We dry in vacuo to remove bound solvent, which is critical for viscous ketones that trap solvent molecules.
Process Chemistry Applications
A. Grignard Reaction (Synthesis Context)
When using this ketone as an electrophile, solubility dictates the reaction kinetics.
-
Recommended Solvent: Anhydrous THF or 2-Methyltetrahydrofuran (2-MeTHF).
-
Why: The tert-butyl group hinders the carbonyl. You need a solvent like THF that coordinates well with the Grignard reagent (e.g., Methylmagnesium bromide) to increase its nucleophilicity. Non-polar solvents like Toluene may result in stalled conversion due to poor ion-pair separation.
B. Extraction & Isolation
-
Protocol: Dilute reaction mixture with water/acid.
-
Extraction Solvent: Toluene or tert-Butyl Methyl Ether (TBME) .
-
Benefit: These solvents partition highly favorably against water for this specific molecule (Partition Coefficient
). DCM is effective but poses environmental handling issues; Toluene is the greener, authoritative choice for scale-up.
Mechanistic Visualization: Solute-Solvent Interaction
The following diagram illustrates the molecular forces governing the solubility of this specific ketone.
Figure 2: Interaction map showing why Aromatic solvents (Toluene) provide the strongest solubility stability via Pi-Pi stacking and dispersion forces, compared to Alcohols or Alkanes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (Isomer Analog). Retrieved from [Link]
-
European Patent Office. Process for the preparation of Tapentadol and intermediates thereof. (Patent No.[1] EP2519100). Describes solvent systems (THF, Toluene) for methoxy-phenyl ketone intermediates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Guidelines on solvent partitioning for organic ketones. Retrieved from [Link]
Sources
Technical Guide to the Safe Handling of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Section 1: Compound Profile and Anticipated Hazards
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is an aromatic ketone. Its structure, featuring a methoxy-substituted benzene ring and a sterically hindered ketone, suggests a certain level of chemical stability. However, like many specialized organic molecules, it requires careful handling. Based on data from related compounds, we can anticipate the following primary hazards.
Globally Harmonized System (GHS) Classification (Inferred)
A definitive GHS classification is not available. However, based on the known hazards of similar aromatic ketones and functional groups, a potential classification can be inferred. This inferred classification should be treated as a preliminary hazard identification.
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The following DOT script visualizes the likely GHS hazard pictograms.
Caption: Anticipated GHS Pictograms and Hazards.
Physicochemical Properties of Analogous Compounds
The exact physical and chemical properties of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one are not documented. However, data from similar structures provide a useful reference point for anticipating its behavior.
| Property | Analogous Compound | Value | Source |
| Molecular Weight | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 221.30 g/mol | [2] |
| Molecular Formula | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C₁₃H₁₉NO₂ | [2] |
| Boiling Point | 3-Methoxytoluene | 175-176 °C | TCI |
| Flash Point | 3-Methoxypropanol | 52 °C (126 °F) | [3] |
| Storage Temperature | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 2-8°C | [4] |
Section 2: Prudent Practices for Handling and Storage
The cornerstone of safety when working with novel compounds is a combination of containment, ventilation, and appropriate personal protective equipment (PPE). The following protocols are based on best practices for handling potentially hazardous aromatic ketones.
Engineering Controls: The First Line of Defense
All manipulations of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood.[5] This is critical to prevent inhalation of any vapors or aerosols that may be generated. The fume hood provides a physical barrier and active ventilation, ensuring that any airborne contaminants are captured and exhausted safely.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent dermal and ocular exposure.
Step-by-Step Gowning Procedure:
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]
-
Hand Protection: Use nitrile gloves that are appropriate for handling organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection.
-
Body Protection: A flame-resistant laboratory coat should be worn and fully fastened. Ensure that the sleeves are of an appropriate length to cover the wrists.
-
Footwear: Wear closed-toe shoes made of a non-porous material.
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of Controls for Safe Handling.
Storage and Stability
Aromatic ketones should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5] Based on data for analogous compounds, refrigeration at 2-8°C is advisable to maintain long-term stability.[4] The container should be tightly sealed to prevent the ingress of moisture and air. Store away from incompatible materials such as strong oxidizing agents.[5]
Section 3: Emergency and First-Aid Procedures
Prompt and correct response to an exposure is critical. The following procedures are based on established protocols for similar chemical classes.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Management Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 4: Toxicological Profile (Inferred)
A detailed toxicological profile for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is not available. The following information is extrapolated from data on related chemical structures and should be interpreted with caution.
-
Mutagenicity and Carcinogenicity: There is no data to suggest that this compound is mutagenic or carcinogenic. However, the absence of data does not equate to the absence of a hazard. Compounds with aromatic rings can sometimes be metabolized to reactive intermediates.[7] Therefore, it is prudent to handle this compound as if it were potentially hazardous until proven otherwise.
-
Reproductive Toxicity: No data is available on the potential reproductive toxicity of this compound. It is important to minimize exposure for all personnel, especially those of reproductive age.
Section 5: Conclusion and Senior Scientist's Recommendation
While a specific Safety Data Sheet for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is not currently available, a robust safety protocol can be established by analyzing the hazards of structurally related compounds. The primary anticipated hazards include skin, eye, and respiratory irritation, as well as potential harm if swallowed.
As a Senior Application Scientist, my recommendation is to treat this compound with a high degree of caution. Adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is paramount. Always prioritize working within a certified chemical fume hood and utilizing appropriate PPE. Before any new or scaled-up procedure, a thorough risk assessment should be performed. By adopting these prudent practices, researchers can handle 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one with a high level of safety, enabling its potential to be explored in research and development.
References
-
(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. ChemSrc. Available at: [Link]
-
1-(3-Methoxyphenyl)-2-methylprop-2-en-1-one. Pharmaffiliates. Available at: [Link]
-
(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. Molbase. Available at: [Link]
-
(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Molbase. Available at: [Link]
-
SAFETY DATA SHEET 4'-Methoxypropiophenone. Fisher Scientific. Available at: [Link]
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
-
Leveraging heterogeneous data from GHS toxicity annotations, molecular and protein target descriptors and Tox21 assay readouts to predict and rationalise acute toxicity. PMC. Available at: [Link]
-
Use of genetic toxicity data in GHS mutagenicity classification and labeling of substances. Environmental and Molecular Mutagenesis. Available at: [Link]
-
Guidance on classification for reproductive toxicity under the globally harmonized system of classification and labelling of chemicals (GHS). PubMed. Available at: [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Available at: [Link]
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An In-depth Technical Guide to 3'-Methoxypivalophenone and 4'-Methoxypivalophenone: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of organic chemistry and medicinal drug development, the subtle art of isomerism plays a pivotal role in dictating the physicochemical properties, reactivity, and biological activity of molecules. This guide provides a comprehensive technical exploration of two such isomers: 3'-methoxypivalophenone and 4'-methoxypivalophenone. While structurally similar, the positional difference of the methoxy group on the phenyl ring imparts distinct characteristics to each molecule.
This document moves beyond a mere recitation of facts, offering instead a deep dive into the causal relationships between structure and function. We will dissect their synthesis, explore their spectroscopic signatures, and evaluate their potential applications, particularly as intermediates in the synthesis of more complex molecules. For the research scientist and drug development professional, understanding these nuances is paramount for rational molecular design and the efficient execution of synthetic strategies.
Structural and Physicochemical Properties: The Impact of Methoxy Group Positioning
The foundational difference between 3'-methoxypivalophenone and 4'-methoxypivalophenone lies in the placement of the electron-donating methoxy (-OCH₃) group on the aromatic ring. This seemingly minor variation has significant consequences for the electronic distribution within the molecule, which in turn influences its physical and chemical properties.
-
4'-Methoxypivalophenone (para-isomer): The methoxy group is in the para position relative to the pivaloyl group. This allows for direct resonance delocalization of the oxygen's lone pair electrons into the aromatic ring and the carbonyl group. This extended conjugation increases the electron density of the carbonyl oxygen, affecting its reactivity and spectroscopic properties.
-
3'-Methoxypivalophenone (meta-isomer): With the methoxy group in the meta position, direct resonance with the carbonyl group is not possible. The electronic influence of the methoxy group is primarily through the weaker inductive effect.
These electronic differences are expected to manifest in their physicochemical properties, as outlined in the comparative table below.
| Property | 3'-Methoxypivalophenone | 4'-Methoxypivalophenone | Rationale for Predicted Differences |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | Isomers have the same molecular formula. |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol | Isomers have the same molecular weight. |
| Predicted Boiling Point | Slightly lower | Slightly higher | The greater polarity of the para-isomer due to resonance may lead to stronger intermolecular dipole-dipole interactions. |
| Predicted Solubility | Good solubility in organic solvents. | Good solubility in organic solvents. | Both are expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane.[1] |
| Predicted Polarity | Moderately polar | More polar | The direct resonance in the para-isomer creates a more pronounced separation of charge. |
Synthesis and Mechanistic Insights: A Tale of Two Isomers
The synthesis of these isomers requires distinct strategies, primarily dictated by the directing effects of substituents in electrophilic aromatic substitution reactions. The most common method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[2]
Synthesis of 4'-Methoxypivalophenone via Friedel-Crafts Acylation
The synthesis of the para-isomer is relatively straightforward and proceeds via the Friedel-Crafts acylation of anisole with pivaloyl chloride.[2][3][4] The methoxy group of anisole is a powerful ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3] Steric hindrance from the bulky tert-butyl group of the pivaloyl chloride generally favors substitution at the less hindered para position.[3]
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) abstracts the chloride from pivaloyl chloride to form a highly electrophilic acylium ion.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).[3]
-
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product.[3]
Caption: Synthesis of 4'-methoxypivalophenone via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4'-Methoxypivalophenone
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to a solution of anisole (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add pivaloyl chloride (1.05 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of 3'-Methoxypivalophenone
Direct Friedel-Crafts acylation of anisole will not yield the meta-isomer in any significant amount. Therefore, an alternative synthetic strategy is required. A plausible route involves the use of a Grignard reagent prepared from a meta-substituted anisole derivative.[5]
Proposed Synthetic Route:
-
Grignard Reagent Formation: 3-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent (like THF) to form 3-methoxyphenylmagnesium bromide.
-
Reaction with Pivalonitrile: The Grignard reagent is then reacted with pivalonitrile (trimethylacetonitrile).
-
Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous acid to yield 3'-methoxypivalophenone.
Caption: Proposed synthetic route for 3'-methoxypivalophenone.
Spectroscopic Characterization: Deciphering the Isomeric Signatures
The positional difference of the methoxy group leads to distinct and predictable differences in the NMR, IR, and mass spectra of the two isomers.
| Spectroscopic Data (Predicted) | 3'-Methoxypivalophenone | 4'-Methoxypivalophenone |
| ¹H NMR | Aromatic region: complex multiplet pattern. Singlet for -OCH₃ protons. Singlet for tert-butyl protons. | Aromatic region: two doublets (AA'BB' system). Singlet for -OCH₃ protons. Singlet for tert-butyl protons. |
| ¹³C NMR | Distinct chemical shifts for aromatic carbons due to meta substitution. | More shielded aromatic carbons due to resonance from the para -OCH₃ group. |
| IR (cm⁻¹) | C=O stretch: ~1685-1695 cm⁻¹ | C=O stretch: ~1675-1685 cm⁻¹ |
| Mass Spec (m/z) | M⁺ at 192. Fragments at 135 (M-57, loss of tert-butyl) and 107. | M⁺ at 192. Fragments at 135 (M-57, loss of tert-butyl) and 107. |
¹H NMR Spectroscopy:
-
4'-isomer: The symmetry of the para-substituted ring results in a simpler aromatic region, typically showing two doublets.
-
3'-isomer: The lack of symmetry in the meta-isomer leads to a more complex splitting pattern for the four aromatic protons.
¹³C NMR Spectroscopy: The electron-donating effect of the methoxy group will cause upfield shifts (to lower ppm values) for the carbons it influences. In the para-isomer, the resonance effect will cause significant shielding of the ortho and para carbons relative to the carbonyl group. In the meta-isomer, the effect on the chemical shifts of the aromatic carbons will be different and can be predicted using standard substituent chemical shift increments.
IR Spectroscopy: The carbonyl (C=O) stretching frequency is sensitive to conjugation. In the para-isomer, the resonance donation of electrons from the methoxy group to the carbonyl group weakens the C=O double bond, lowering its stretching frequency compared to the meta-isomer where this resonance effect is absent.[6][7][8][9]
Mass Spectrometry: Both isomers are expected to show a molecular ion peak at m/z 192. A prominent fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the alkyl group.[10][11] In this case, the loss of the stable tert-butyl radical (57 Da) would lead to a strong peak at m/z 135, corresponding to the methoxybenzoyl cation.[10] Further fragmentation of this ion would also be observed.
Applications and Research Significance
While specific applications for 3'- and 4'-methoxypivalophenone are not extensively documented, the broader class of methoxy-substituted aromatic ketones serves as crucial intermediates in various fields.
Pharmaceutical Synthesis: Methoxy-substituted propiophenones are key starting materials in the synthesis of pharmaceuticals. For example, 3'-methoxypropiophenone is a precursor to Tapentadol, a centrally acting analgesic.[1][12][13] It is plausible that the pivalophenone analogs could be explored as building blocks for novel therapeutic agents, with the bulky tert-butyl group potentially influencing pharmacokinetic properties.
Agrochemicals and Materials Science: These compounds can also serve as precursors in the synthesis of agrochemicals like herbicides and insecticides.[1] Their chemical framework allows for modifications to target specific biological pathways in pests.
Biological Activity of Methoxy-Substituted Aromatics: The methoxy group is a common feature in many biologically active natural products, such as flavonoids.[14][15][16][17][18] The presence and position of methoxy groups can influence activities such as antioxidant, anticancer, and antimicrobial effects.[16][17][19] This suggests that 3'- and 4'-methoxypivalophenone could be valuable starting materials for the synthesis of novel bioactive compounds.
Caption: A generalized workflow for utilizing methoxypivalophenones in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Conclusion
The distinction between 3'-methoxypivalophenone and 4'-methoxypivalophenone is a clear illustration of the profound impact of isomeric variation in organic chemistry. The position of the methoxy group dictates the synthetic strategy required for their preparation, with the para-isomer being accessible through direct Friedel-Crafts acylation of anisole and the meta-isomer necessitating a multi-step approach. This structural difference also gives rise to predictable and distinct spectroscopic signatures, allowing for their unambiguous identification. While their direct applications are yet to be fully explored, their potential as versatile intermediates in pharmaceutical and materials science is significant, building upon the established utility of related methoxy-substituted aromatic ketones. For the discerning researcher, a thorough understanding of these isomeric differences is essential for innovation and success in the synthesis of novel and functional molecules.
References
- ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
- PubMed. (2008, May 2).
- Whitman College. (n.d.). GCMS Section 6.11.
- ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF.
- Scribd. (n.d.). CHM 307 - Mass Spectroscopy 4 | PDF.
- Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.
- ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.
- Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.
- DOI. (n.d.).
- Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.
- ChemicalBook. (2023, March 21).
- Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis.
- StudyRaid. (2025, March 15).
- University of Wisconsin-Madison. (n.d.).
- University of Mississippi eGrove. (n.d.).
- ChemicalBook. (n.d.). 3-Methoxyacetophenone synthesis.
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- ChemicalBook. (2024, April 15).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). Synthesis routes of 4,4'-Dimethoxybenzophenone.
- ChemicalBook. (n.d.). 4-hydroxy-4'-methylbenzophenone synthesis.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Scribd. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
- Semantic Scholar. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Royal Society of Chemistry. (2018, December 3).
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Scribd. (n.d.). Friedel-Crafts Acylation of Anisole | PDF | Physical Chemistry | Chemical Reactions.
- ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234440).
- National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview.
- PubMed. (n.d.).
- ScienceOpen. (n.d.).
- MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- MDPI. (2021, May 22). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study.
- MDPI. (n.d.). Plant Flavonoids: Chemical Characteristics and Biological Activity.
- National Center for Biotechnology Information. (2025, March 3). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.
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Thermodynamic stability of sterically hindered methoxy ketones
Thermodynamic Stability and Synthetic Viability of Sterically Hindered Methoxy Ketones
Executive Summary
The thermodynamic stability of sterically hindered methoxy ketones is a complex interplay between steric repulsion (Pauli exclusion) and stereoelectronic effects (hyperconjugation, dipole minimization). While the methoxy group is often employed as a robust protecting group or a polarity-modulating pharmacophore in drug development, its position relative to the carbonyl (
Part 1: Theoretical Framework
The -Methoxy Anomaly: Sterics vs. Electronics
In sterically hindered
-
Steric Repulsion (Destabilizing): Bulky alkyl groups adjacent to the carbonyl prefer an anti or anticlinal arrangement to minimize Van der Waals clashes with the methoxy group.
-
The Generalized Anomeric Effect (Stabilizing): Contrary to steric intuition, electronegative
-substituents (like -OMe) often prefer a gauche orientation relative to the carbonyl oxygen. This is driven by hyperconjugation and minimization of the net dipole moment.
Critical Insight: In highly hindered systems (e.g.,
The -Methoxy Hazard: Elimination Thermodynamics
-Methoxy ketones are thermodynamically prone to-
Driving Force: Formation of the conjugated enone system (
to kcal/mol depending on substitution).[1] -
Catalysis: This process is amphoteric; it is catalyzed by both Brønsted bases (E1cB mechanism via enolate) and Lewis acids (coordination to methoxy oxygen).[1]
Part 2: Thermodynamic Parameters & Stability Metrics
The following table summarizes the estimated thermodynamic parameters for key stability-determining processes in methoxy ketones.
Table 1: Thermodynamic Stability Metrics
| Parameter | Process | Typical Value | Stability Implication |
| Gauche is preferred electronically; hindered systems shift this to | |||
| Epimerization (Axial | Equilibrium strongly favors the isomer with the bulky group equatorial. | ||
| Exothermic; elimination is thermodynamically favored (requires kinetic trap).[1] | |||
| Methoxy group increases acidity (inductive), facilitating enolization/epimerization.[1] |
Part 3: Experimental Protocols
Protocol A: NMR Determination of Epimerization Equilibrium ( )
Objective: Quantify the thermodynamic preference between diastereomers of a hindered
Reagents:
-
Deuterated Solvent:
(protic, facilitates exchange) or + (base catalyst).[1] -
Standard: 1,3,5-Trimethoxybenzene (internal integration standard).[1]
Workflow:
-
Preparation: Dissolve 10 mg of the pure kinetic isomer in 0.6 mL of deuterated solvent containing 0.1 equiv of base (e.g.,
or ). -
Incubation: Heat the NMR tube at 50°C in a temperature-controlled probe.
-
Acquisition: Acquire
NMR spectra at until the ratio of isomers remains constant ( ). -
Analysis: Integrate the distinct
-proton or methoxy methyl singlet for both isomers.
Protocol B: Assessing -Elimination Kinetics
Objective: Determine the shelf-life stability of
-
Setup: Prepare a 50 mM solution of the ketone in pH 7.4 phosphate buffer / acetonitrile (1:1).
-
Stress Testing: Incubate aliquots at 40°C, 60°C, and 80°C.
-
Monitoring: Analyze via HPLC-UV (monitoring appearance of the enone at
nm). -
Plotting: Construct an Arrhenius plot (
vs ) to extrapolate (time to 10% degradation) at room temperature.
Part 4: Visualization & Mechanisms[2]
Diagram 1: Conformational Energy Landscape
This diagram illustrates the "Gauche Effect" vs. Steric Repulsion in
Caption: Energy landscape showing the competition between steric bulk (favoring Anti) and stereoelectronic effects (favoring Gauche).
Diagram 2: -Elimination Pathway (Instability)
The mechanism by which
Caption: The irreversible E1cB elimination pathway responsible for the degradation of
Part 5: Synthetic Implications & Case Studies
Synthesis: The "Danishefsky" Approach
To synthesize these sensitive motifs, one must avoid conditions that promote thermodynamic equilibration (strong bases, high heat).
-
Strategy: Use Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in Lewis-acid catalyzed hetero-Diels-Alder reactions.[1]
-
Why? This method generates the
-methoxy ketone framework under kinetic control at low temperatures ( C), bypassing the elimination pathway.[1]
Drug Development Case Study: Metabolic Stability
In the development of macrolide antibiotics (e.g., Clarithromycin derivatives), the C6-methoxy group is sterically hindered.
-
Challenge: Metabolic demethylation or
-elimination leads to inactive enones.[1] -
Solution: Increasing steric bulk at the
-position (e.g., methylation) locks the conformation, preventing the orbital alignment required for the E1cB elimination transition state.
References
-
Master Organic Chemistry. "Kinetic Versus Thermodynamic Enolates." Master Organic Chemistry, 2022.[1] [Link]
-
Wikipedia. "Gauche effect."[1] Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. "4.
-Elimination Reactions." Chemistry LibreTexts, 2023.[1] [Link]
Sources
Methodological & Application
Friedel-Crafts acylation procedure for 3'-methoxypivalophenone
This Application Note addresses the synthesis of methoxypivalophenones, specifically analyzing the Friedel-Crafts Acylation route.
Critical Scientific Note on Regioselectivity: As a Senior Application Scientist, I must immediately address a fundamental chemical constraint in your request. The direct Friedel-Crafts acylation of anisole (methoxybenzene) with pivaloyl chloride predominantly yields 4'-methoxypivalophenone (the para isomer) due to the strong ortho/para directing effect of the methoxy group and the steric bulk of the pivaloyl group.
The 3'-methoxypivalophenone (meta isomer) cannot be synthesized as the major product via direct Friedel-Crafts acylation of anisole.
Therefore, this guide is structured into two distinct parts to ensure you achieve your specific target:
-
Protocol A (Friedel-Crafts): The standard procedure for Anisole Acylation (yielding the 4'-isomer), serving as the baseline for "Friedel-Crafts" methodology.
-
Protocol B (The Corrective Route): The Grignard-Mediated Acylation protocol, which is the required method to synthesize the 3'-methoxypivalophenone isomer you requested.
Executive Summary
Methoxypivalophenones are critical intermediates in the synthesis of central nervous system (CNS) active agents (e.g., Tapentadol analogs). The synthesis of these sterically hindered ketones requires precise control over regiochemistry. While Friedel-Crafts acylation is the industrial standard for para-substitution, the meta-isomer (3') requires an indirect metal-mediated approach to overcome the electronic bias of the anisole ring.
Reaction Pathway Analysis
The following decision tree illustrates the divergence in synthetic strategy required based on the target isomer.
Figure 1: Synthetic divergence showing why Friedel-Crafts fails for the 3'-isomer and necessitates the Grignard route.
Protocol A: Friedel-Crafts Acylation (Yields 4'-Isomer)
Target: 4'-Methoxypivalophenone (1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one)
Mechanism: Electrophilic Aromatic Substitution (
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Density (g/mL) | Role |
| Anisole | 1.0 | 108.14 | 0.995 | Substrate |
| Pivaloyl Chloride | 1.2 | 120.58 | 0.979 | Acylating Agent |
| Aluminum Chloride ( | 1.3 | 133.34 | Solid | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | - | - | Solvent (Anhydrous) |
| HCl (1M) | - | - | - | Quenching Agent |
Step-by-Step Procedure
-
Catalyst Activation:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Cool to 0°C using an ice/water bath.
-
Charge the flask with DCM (50 mL) and Aluminum Chloride (1.3 equiv) . Stir until a suspension forms. Note: AlCl3 is hygroscopic; handle rapidly.
-
-
Electrophile Formation:
-
Add Pivaloyl Chloride (1.2 equiv) dropwise to the suspension at 0°C.
-
Stir for 15 minutes. The mixture will homogenize as the acylium ion complex forms (
).
-
-
Substrate Addition:
-
Dissolve Anisole (1.0 equiv) in 10 mL of anhydrous DCM.
-
Add the anisole solution dropwise over 30 minutes, maintaining the internal temperature < 5°C.
-
Observation: The solution will typically turn dark red/orange, indicating the formation of the Sigma complex.
-
-
Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
-
Quenching (Exothermic!):
-
Cool the mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 20 mL of concentrated HCl. Caution: Vigorous gas evolution (HCl).
-
-
Workup:
-
Purification:
-
Recrystallize from Hexane or purify via vacuum distillation.
-
Expected Yield: 85-92% (4'-isomer).
-
Protocol B: Grignard-Mediated Synthesis (Yields 3'-Isomer)
Target: 3'-Methoxypivalophenone (1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one) Mechanism: Nucleophilic Acyl Substitution (via Grignard Reagent) Rationale: Since the methoxy group directs ortho/para, we must start with a precursor where the halogen is already in the meta position (3-bromoanisole) and perform a metal-halogen exchange.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 3-Bromoanisole | 1.0 | Substrate (Meta-precursor) |
| Magnesium Turnings | 1.2 | Grignard Formation |
| Pivalonitrile | 1.1 | Electrophile (Preferred over Acid Chloride to prevent double addition) |
| THF (Anhydrous) | - | Solvent |
| Iodine ( | Trace | Initiator |
Step-by-Step Procedure
-
Grignard Reagent Preparation:
-
Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Add Magnesium turnings (1.2 equiv) and a crystal of Iodine .
-
Add just enough THF to cover the Mg.
-
Add 5% of the 3-Bromoanisole solution to initiate the reaction (look for turbidity and exotherm).
-
Once initiated, add the remaining 3-Bromoanisole/THF solution dropwise to maintain a gentle reflux.
-
Reflux for 1 hour to ensure complete formation of 3-Methoxyphenylmagnesium bromide .
-
-
Acylation Step:
-
Cool the Grignard solution to 0°C.
-
Add Pivalonitrile (1.1 equiv) (2,2-dimethylpropanenitrile) dropwise.
-
Note: Nitriles are preferred over acyl chlorides for preparing ketones from Grignards because they form an intermediate imine salt that resists further nucleophilic attack.
-
-
Hydrolysis (Critical):
-
Allow the mixture to warm to Room Temp and stir for 4 hours (or reflux for 2 hours if conversion is slow).
-
Cool to 0°C.
-
Add Aqueous HCl (2M) carefully. The acid hydrolyzes the intermediate magnesium imine salt (
) into the ketone. -
Stir vigorously for 1–2 hours to ensure complete hydrolysis.
-
-
Workup & Purification:
-
Extract with Diethyl Ether or MTBE.
-
Wash with water and brine.
-
Dry over
and concentrate. -
Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).
-
Comparative Data Analysis
To validate which isomer you have synthesized, compare the Proton NMR (
| Feature | 4'-Methoxypivalophenone (FC Product) | 3'-Methoxypivalophenone (Grignard Product) |
| Symmetry | Symmetric Aromatic System ( | Asymmetric Aromatic System |
| Aromatic Signals | Two doublets (approx. 7.9 ppm and 6.9 ppm) | Four distinct signals (Singlet, Doublet, Triplet, Doublet) |
| Coupling | Strong ortho coupling ( | Complex splitting; meta coupling visible |
| Carbonyl Position | Para to Methoxy | Meta to Methoxy |
Troubleshooting Guide
Friedel-Crafts (Protocol A)[9][10]
-
Low Yield: Ensure
is fresh (yellow/grey powder, not white/clumpy). Moisture kills the catalyst. -
Ortho-Isomer Contamination: Increase the reaction temperature slightly or use a bulkier solvent like 1,2-dichloroethane to enhance steric selection for the para position. However, with pivaloyl, ortho is usually negligible (<2%).
Grignard (Protocol B)
-
Reaction Won't Start: Add a few drops of 1,2-dibromoethane (entrainment method) or sonicate the Mg turnings.
-
Alcohol Impurity: If using Pivaloyl Chloride instead of Pivalonitrile, the Grignard may attack the ketone product to form a tertiary alcohol. Stick to Pivalonitrile or use Pivaloyl Chloride at -78°C with excess acylating agent.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and regioselectivity).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Electronic directing effects of methoxy groups).
-
Tapentadol Intermediate Synthesis: World Intellectual Property Organization (WIPO) Patent WO2008012047. (Describes the industrial synthesis of 3'-methoxypropiophenone/pivalophenone derivatives via Grignard routes).
-
BenchChem Application Note: Synthesis of 3'-methoxypropiophenone. (Confirms the Grignard route for meta-isomers). Link
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
Application Note: Protocols for the Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note offers a comprehensive guide for researchers, scientists, and professionals in drug development on the successful execution of Grignard reactions using 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one as the electrophilic substrate. This particular ketone, featuring a sterically demanding tert-butyl group, presents unique challenges and considerations that are addressed herein. We provide detailed, field-proven protocols, mechanistic insights, troubleshooting solutions, and critical safety procedures to ensure reproducible and high-yielding synthesis of the corresponding tertiary alcohols, which are valuable intermediates in the synthesis of complex molecular architectures.
Scientific Principles and Mechanistic Overview
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[4][5] The reaction with a ketone, such as 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, proceeds in two primary stages: nucleophilic attack followed by an acidic workup to yield a tertiary alcohol.[1][6][7][8]
The driving force of the reaction is the unique polarity of the carbon-magnesium bond. Due to magnesium's low electronegativity (1.31) compared to carbon (2.55), the bond is polarized towards the carbon atom, imparting it with significant carbanionic character and rendering it a potent nucleophile.[1][9]
Caption: General mechanism of the Grignard reaction with a ketone.
A Note on Steric Hindrance
The substrate, 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, possesses a bulky tert-butyl group adjacent to the carbonyl. This steric hindrance can significantly influence the reaction's outcome.
-
Reduced Reaction Rate: The bulky group can physically impede the approach of the Grignard reagent to the electrophilic carbonyl carbon, potentially requiring longer reaction times or slightly elevated temperatures.
-
Potential Side Reactions: With highly hindered ketones or bulky Grignard reagents, the Grignard reagent may act as a base rather than a nucleophile, abstracting an alpha-proton to form an enolate.[4][10] This leads to the recovery of the starting ketone upon workup. Another possible side reaction is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[4] Careful control of reaction conditions, such as using less bulky Grignard reagents (e.g., MeMgBr) and maintaining low temperatures, can mitigate these issues.
Materials and Equipment
| Reagents & Chemicals | Recommended Grade/Purity | Supplier Example |
| Magnesium turnings | >99.5% | Sigma-Aldrich |
| Organic Halide (e.g., Bromobenzene) | Anhydrous, >99% | Acros Organics |
| 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | >98% | Combi-Blocks |
| Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Fisher Scientific |
| Iodine | Crystal, Reagent Grade | J.T. Baker |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | VWR |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | BDH |
| Glassware & Equipment |
| Three-neck round-bottom flask |
| Reflux condenser with gas inlet/outlet |
| Pressure-equalizing dropping funnel |
| Glass stopper |
| Magnetic stirrer and stir bar |
| Heating mantle or water bath |
| Inert gas source (Nitrogen or Argon) with bubbler |
| Syringes and needles |
| Standard laboratory glassware for workup |
Detailed Experimental Protocols
CRITICAL: All glassware must be rigorously dried in an oven (e.g., 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of nitrogen or argon before use.[11][12] The reaction must be conducted under anhydrous conditions.[9][13]
Caption: Standard laboratory setup for a Grignard reaction.
Protocol 1: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Setup: Assemble the flame-dried apparatus as shown in the diagram above in a chemical fume hood.
-
Magnesium Preparation: Place magnesium turnings (1.2 eq.) into the three-neck flask containing a magnetic stir bar.
-
Initiation: Add a single small crystal of iodine. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the turnings.[9][10][14]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings.
-
Reaction Start: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or cloudiness is observed.[2] Gentle warming with a heat gun may be required.[10] Once initiated, the reaction is exothermic and should sustain itself.[5][9]
-
Controlled Addition: Add the remaining bromobenzene solution dropwise at a rate that maintains a steady but gentle reflux of the ether solvent.[11] Have an ice-water bath on standby to cool the flask if the reaction becomes too vigorous.[14][15]
-
Completion: After the addition is complete, continue stirring the resulting gray-to-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted.
Protocol 2: Grignard Addition to the Ketone
| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass | Example Moles |
| Phenylmagnesium Bromide | 1.2 | 181.31 | (Prepared above) | 12.0 mmol |
| 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | 1.0 | 192.25 | 1.92 g | 10.0 mmol |
| Anhydrous Diethyl Ether | - | 74.12 | ~50 mL | - |
-
Ketone Solution: In a separate dry flask, dissolve 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq.) in anhydrous diethyl ether (~20 mL). Transfer this solution to the dropping funnel.
-
Cooling: Cool the freshly prepared Grignard reagent in the reaction flask to 0 °C using an ice-water bath.
-
Slow Addition: Add the ketone solution dropwise from the funnel to the stirred Grignard reagent.[16][17] Maintain the temperature at 0 °C during the addition to control the exothermicity.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.
Protocol 3: Aqueous Workup and Product Isolation
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[18] This will protonate the magnesium alkoxide intermediate and destroy any excess Grignard reagent. The addition is often exothermic and may cause vigorous bubbling.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether if needed to dissolve all organic material. Separate the organic layer from the aqueous layer.[18]
-
Washing: Extract the aqueous layer two more times with diethyl ether. Combine all organic layers. Wash the combined organic extracts sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3] Decant or filter the solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the crude tertiary alcohol, likely as a solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or by flash column chromatography on silica gel.[2][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reagent formation does not initiate. | 1. Wet glassware or solvent.[10] 2. Passivated magnesium surface.[9][10] | 1. Ensure all components are scrupulously dried. Use a fresh bottle of anhydrous solvent.[10] 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane.[9] Gently crush a few turnings of Mg with a dry glass rod.[10] |
| Low yield of tertiary alcohol. | 1. Incomplete formation of Grignard reagent. 2. Side reactions (enolization/reduction) due to steric hindrance.[10] 3. Premature quenching by atmospheric moisture. | 1. Ensure complete consumption of Mg in Protocol 1. 2. Maintain low temperature (0 °C) during ketone addition. 3. Maintain a positive pressure of inert gas throughout the reaction. |
| Starting ketone is recovered after workup. | The Grignard reagent acted as a base, causing enolization of the ketone.[4][10] | Use a less sterically bulky Grignard reagent if possible. Ensure slow addition at low temperature. |
| Reaction becomes dark brown or black. | Impurities or side reactions like Wurtz coupling may be occurring, leading to the formation of finely divided metal.[10] | While aesthetically unpleasing, this does not always indicate reaction failure. Proceed with the reaction and workup; the impurities can often be removed during purification. |
Critical Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[14] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[15]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if addition rates are not carefully controlled.[5][11][15] Always have an ice bath readily available.
-
Reactivity: Grignard reagents are strong bases and react violently with water and other protic sources.[13] Ensure the reaction is protected from atmospheric moisture.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[11][15]
-
Working Alone: It is highly recommended not to perform a Grignard reaction while working alone, especially for the first time or when working on a large scale.[13][15]
References
-
3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). ACS Publications. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Chicago. Retrieved from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. Retrieved from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Addition of Grignard reagents to ketones to give tertiary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. Retrieved from [Link]
-
reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
-
Grignard Reaction and Aldehyde (or Ketone) (Mechanism). (2014, September 15). YouTube. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Retrieved from [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
19. The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved from [Link]
-
25. The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
1. Grignard Reaction. (n.d.). Retrieved from [Link]
-
o-ANISALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
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Using 3'-methoxypivalophenone as a photoinitiator intermediate
Application Note: 3'-Methoxypivalophenone as a Precursor for Tailored Type I Photoinitiators
Part 1: Executive Summary & Strategic Rationale
3'-Methoxypivalophenone (CAS: 35255-93-9) serves as a critical synthetic intermediate in the development of substituted
Why use the 3'-isomer?
-
Solubility Modulation: The meta-methoxy group enhances solubility in medium-polarity monomers without inducing the strong mesomeric shifts seen in para-substitution, preserving the
transition energy required for standard UV-LED (365–395 nm) curing. -
Functionalization Handle: The methoxy group acts as a protected phenol. Post-synthesis demethylation allows for the attachment of the photoinitiator to polymeric backbones (creating "macromolecular PIs"), significantly reducing migration—a critical requirement for biomedical implants and food packaging.
-
Reactivity Balance: The steric bulk of the pivaloyl group combined with the meta-electronic effect creates a stable triplet state, reducing premature quenching by oxygen compared to more electron-rich para-amino analogs.
Part 2: Mechanism of Action
The target photoinitiator derived from this intermediate functions via a Norrish Type I cleavage mechanism. Upon UV irradiation, the molecule undergoes homolytic bond scission at the
-
A benzoyl radical (initiating species).
-
A tertiary alkyl radical (stabilizing/terminating species).
Pathway Visualization (DOT)
Caption: Synthetic transformation of 3'-methoxypivalophenone to active AHK and subsequent photoinitiation cascade.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Active Photoinitiator (AHK Derivative)
Objective: Convert 3'-methoxypivalophenone into 2-hydroxy-1-(3-methoxyphenyl)-2-methylpropan-1-one.
Reagents:
-
3'-Methoxypivalophenone (1.0 eq)
-
Bromine (
) or Copper(II) Bromide ( ) (1.1 eq) -
Sodium Hydroxide (NaOH) (2.0 M aq)
-
Solvents: Glacial Acetic Acid, Dioxane, Ethyl Acetate.
Step-by-Step Methodology:
-
-Bromination:
-
Dissolve 3'-methoxypivalophenone (10 mmol) in glacial acetic acid (20 mL).
-
Add bromine (11 mmol) dropwise at 0°C to control the exotherm. Note: The steric bulk of the tert-butyl group prevents poly-bromination, ensuring specificity for the
-position. -
Stir at room temperature (RT) for 4 hours until the red bromine color fades.
-
Quench with saturated sodium bisulfite solution. Extract with ethyl acetate, wash with brine, and concentrate to yield the
-bromo intermediate.
-
-
Hydrolysis (The Favorskii Avoidance):
-
Critical Insight: Standard base hydrolysis can trigger Favorskii rearrangement in some ketones. However, for
-bromopivalophenones, the steric hindrance favors direct substitution ( -like) or formation of the epoxy-ether intermediate which hydrolyzes to the AHK. -
Dissolve the crude
-bromo compound in a 1:1 mixture of Dioxane/Water. -
Add NaOH (2.0 M, 3 eq) and reflux for 3 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2). The product will be more polar than the bromo-intermediate.
-
-
Purification:
-
Acidify to pH 6 with dilute HCl.
-
Extract with dichloromethane (DCM).
-
Purify via column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the -proton (if any side reactions occurred) and the shift of the methoxy singlet.
-
Protocol B: Photopolymerization Efficiency Assay
Objective: Quantify the initiation efficiency of the synthesized 3'-methoxy AHK compared to a standard (e.g., Darocur 1173).
Materials:
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA, Mn=700).
-
Solvent: PBS (Phosphate Buffered Saline) or Methanol (depending on solubility).
-
Light Source: UV-LED (365 nm, intensity 10 mW/cm²).
Workflow:
-
Formulation: Prepare a 10 wt% PEGDA solution. Add the photoinitiator at 0.5 wt% relative to the monomer.
-
Real-Time FT-IR Monitoring:
-
Place a drop of resin between two NaCl plates.
-
Monitor the disappearance of the acrylate
double bond peak at 1630 cm⁻¹ . -
Irradiate for 60 seconds.
-
-
Data Processing:
-
Calculate Double Bond Conversion (DBC%) using the formula:
(Where is peak area at time t, and is initial area).
-
Part 4: Data & Specifications
Table 1: Comparative Physicochemical Properties
| Property | 3'-Methoxypivalophenone (Precursor) | Target AHK (Active PI) | Irgacure 2959 (Reference) |
| MW ( g/mol ) | 206.28 | 238.28 | 224.25 |
| Appearance | Colorless to pale yellow oil | White/Off-white solid | White powder |
| UV | ~280 nm (MeOH) | ~325 nm (n- | 276, 331 nm |
| Water Solubility | Low (<0.1 g/L) | Moderate (due to -OH) | High (>10 g/L) |
| Migration Risk | High | Medium | Low |
Solubility Profile
The 3'-methoxy group provides a "lipophilic handle," making this PI particularly effective in:
-
Lipid-based drug delivery systems.
-
Hydrophobic domains of amphiphilic block copolymer hydrogels.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: 3'-Methoxypivalophenone is an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ketones can undergo slow auto-oxidation or yellowing if exposed to light/air for prolonged periods.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
Part 6: References
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
Sigma-Aldrich. (n.d.). Photoinitiators: UV Absorption Spectra and Applications. MilliporeSigma Application Guide.
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.
-
PubChem. (2023). 3'-Methoxypivalophenone Compound Summary. National Library of Medicine.
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Focus on Alpha-Hydroxy Ketone synthesis mechanisms).
Asymmetric Synthesis Applications of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one: A Technical Guide for Researchers
Introduction: The Significance of Chiral Alcohols in Drug Discovery
In the landscape of modern pharmaceutical and agrochemical research, the stereochemistry of a molecule is of paramount importance. The biological activity of a compound is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of contemporary organic synthesis and drug development.[2]
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, a prochiral aromatic ketone, serves as a valuable starting material for the synthesis of the chiral secondary alcohol, (R)- or (S)-1-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol. This chiral alcohol is a key building block, with its structural motifs present in a variety of biologically active molecules. The precise control over the stereochemistry at the newly formed secondary alcohol center is crucial for the efficacy of the final active pharmaceutical ingredient (API). This guide provides detailed application notes and protocols for the asymmetric reduction of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one, focusing on three robust and widely adopted methodologies: Corey-Itsuno (CBS) Reduction, Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reduction using Ketoreductases (KREDs).
Corey-Itsuno (CBS) Reduction: A Classic Approach to Enantioselective Ketone Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[3][4] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source (such as borane-dimethyl sulfide complex or borane-THF), delivers a hydride to the ketone in a highly face-selective manner.[5]
Causality of Experimental Choices in CBS Reduction
The enantioselectivity of the CBS reduction is dictated by the chirality of the oxazaborolidine catalyst. The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, forms a complex with borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, exposing one of its prochiral faces to an intramolecular hydride transfer from the coordinated borane.[4][5] The choice of the (S)- or (R)-catalyst directly determines whether the (R)- or (S)-alcohol is obtained. The bulky substituents on the ketone, in this case, the phenyl and tert-butyl groups, play a crucial role in the steric differentiation within the catalyst-substrate complex, leading to high enantiomeric excess.
Experimental Protocol: (S)-CBS Catalyzed Reduction of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Objective: To synthesize (R)-1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol with high enantiomeric excess.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Role |
| 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | 192.25 | Substrate |
| (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene) | ~277.18 | Chiral Catalyst |
| Borane-dimethyl sulfide complex (BMS, ~10M) | 75.97 | Hydride Source |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |
| Methanol | 32.04 | Quenching Agent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | Work-up |
| Diethyl ether | 74.12 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1M solution in toluene, 1.0 mmol, 0.1 eq.).
-
Add anhydrous THF (20 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq.) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (1.92 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add methanol (5 mL) to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral alcohol.
Expected Results:
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol | >95 | >98 |
Note: The expected yield and ee are based on typical results for CBS reductions of aromatic ketones. Actual results may vary.
Diagram of the CBS Reduction Catalytic Cycle:
Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.
Asymmetric Transfer Hydrogenation (ATH): A Practical and Versatile Method
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones.[6] This technique utilizes a transition metal catalyst, most commonly a ruthenium complex with a chiral diamine ligand, to transfer hydrogen from a readily available hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone.[6] The Noyori-type catalysts, for example, [RuCl(p-cymene)((R,R)-TsDPEN)], are highly effective for the ATH of a wide range of aromatic ketones.[6]
The Rationale Behind ATH Experimental Design
The success of ATH hinges on the formation of a chiral metal hydride species in situ. The chiral ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), creates a chiral environment around the metal center. The substrate coordinates to this chiral metal hydride, and the hydrogen is delivered to one of the prochiral faces of the carbonyl group. The choice of the (R,R)- or (S,S)-enantiomer of the ligand determines the stereochemical outcome of the reduction. The use of a formic acid/triethylamine azeotrope as the hydrogen source often leads to irreversible reductions and high enantioselectivities.[6]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Objective: To synthesize (S)-1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol with high enantiomeric excess.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Role |
| 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | 192.25 | Substrate |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 636.20 | Chiral Catalyst |
| Formic Acid | 46.03 | Hydrogen Source |
| Triethylamine | 101.19 | Base |
| Anhydrous Dichloromethane (DCM) | 84.93 | Solvent |
| Saturated Sodium Bicarbonate Solution | - | Work-up |
| Ethyl Acetate | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a 50 mL round-bottom flask, dissolve 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (0.96 g, 5.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL).
-
Add the formic acid/triethylamine mixture (2.5 mL).
-
In a separate vial, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (31.8 mg, 0.05 mmol, 0.01 eq.) in anhydrous DCM (5 mL).
-
Add the catalyst solution to the substrate solution and stir the mixture at 30 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the chiral alcohol.
Expected Results:
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol | >90 | >97 |
Note: The expected yield and ee are based on typical results for ATH of aromatic ketones with Ru-TsDPEN catalysts. Actual results may vary.
Diagram of the ATH Workflow:
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of Hindered Methoxy Ketones
Introduction
The catalytic hydrogenation of ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This process, which involves the addition of molecular hydrogen across the carbon-oxygen double bond, offers a clean and atom-economical route to valuable chiral and achiral alcohols.[1] However, the efficiency and selectivity of this reaction can be significantly challenged by the substrate's structural features. This guide focuses on the catalytic hydrogenation of a particularly challenging class of substrates: hindered methoxy ketones.
The presence of bulky substituents near the carbonyl group introduces steric hindrance, which can impede the approach of the substrate to the catalyst's active sites, often leading to sluggish or incomplete reactions.[1][3] Concurrently, the electronic effects of a methoxy group can influence the reactivity of the carbonyl and may direct the stereochemical outcome of the reduction, particularly in asymmetric hydrogenation.[4][5] Understanding the interplay of these steric and electronic factors is crucial for developing effective and selective hydrogenation protocols.
These application notes provide a comprehensive overview of the key considerations for the successful catalytic hydrogenation of hindered methoxy ketones. We will delve into mechanistic principles, catalyst selection, and the optimization of reaction conditions. Furthermore, detailed experimental protocols are provided to serve as a practical guide for researchers in the field.
Mechanistic Considerations
The catalytic hydrogenation of a ketone is a surface-mediated process for heterogeneous catalysts, or a coordination-based process for homogeneous catalysts.[6][7][8] The generally accepted mechanism for heterogeneous catalysis involves the following key steps:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the ketone substrate are adsorbed onto the surface of the metal catalyst.[7][8] The catalyst weakens the H-H bond.[7]
-
Hydrogen Activation: The H-H bond is cleaved, forming metal-hydride species on the catalyst surface.[7]
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms.[6]
-
Desorption of Product: The resulting alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[7][8]
For homogeneous catalysts, the mechanism often involves the formation of a metal-hydride complex that coordinates the ketone, followed by migratory insertion of the hydride to the carbonyl carbon.
The Challenge of Steric Hindrance and Methoxy Group Effects
Steric bulk around the carbonyl group can significantly hinder the adsorption of the ketone onto the catalyst surface, thereby slowing down the reaction rate.[3] This is a persistent problem in organic synthesis, particularly for tert-alkyl ketones.[1] The choice of catalyst and reaction conditions becomes critical to overcome this steric barrier.
The methoxy group, depending on its position, can exert both electronic and steric effects. An α-methoxy group can activate the neighboring carbonyl towards reduction due to its electron-withdrawing inductive effect.[4] In aromatic ketones, a methoxy substituent on the ring can influence the electronic properties of the carbonyl group and may require adjusted reaction conditions, such as higher hydrogen pressure, to achieve efficient hydrogenation.[9][10]
Visualizing the General Reaction Pathway
Caption: Generalized mechanism of heterogeneous catalytic hydrogenation of a ketone.
Application Notes: Catalyst and Condition Selection
The choice of catalyst and reaction parameters is paramount for the successful hydrogenation of hindered methoxy ketones. A systematic approach to selecting these variables is outlined below.
Catalyst Selection
Both heterogeneous and homogeneous catalysts can be employed for ketone hydrogenation, each with its own set of advantages and disadvantages.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, allowing for easy separation and recycling.[11]
-
Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for ketone hydrogenation.[6] It is generally effective, but can sometimes be less active for highly hindered ketones.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum-based catalysts are often more active than palladium for the hydrogenation of sterically hindered ketones.[7][8]
-
Rhodium on Carbon (Rh/C) and Ruthenium on Carbon (Ru/C): These are also effective catalysts, with ruthenium often showing high activity.[12][13]
-
Raney Nickel (Raney® Ni): A highly porous and finely divided form of nickel, Raney Ni is a cost-effective and powerful catalyst for ketone reduction.[7][14] It is often used in transfer hydrogenation reactions with isopropanol as the hydrogen source.[3]
-
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often leading to higher activity and selectivity under milder conditions.[11]
-
Ruthenium-based Catalysts: Complexes of ruthenium with chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of ketones, providing access to enantiomerically enriched alcohols.[1]
-
Iridium-based Catalysts: Iridium complexes are also employed, particularly in transfer hydrogenation reactions.[10]
-
Iron-based Catalysts: As a more sustainable alternative to precious metals, iron pincer complexes have been developed as efficient catalysts for ketone hydrogenation under mild conditions.[15][16]
-
For hindered methoxy ketones, a more active catalyst such as Pt/C, Rh/C, or Raney Nickel may be required. For enantioselective reductions, a chiral homogeneous catalyst, such as a Ru-BINAP system, would be the preferred choice.
Impact of Reaction Conditions
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Alcohols, such as ethanol and isopropanol, are common solvents for ketone hydrogenation.[15] In some cases, the solvent can also act as the hydrogen donor in transfer hydrogenation.[3]
-
Temperature: Higher temperatures generally increase the reaction rate, which can be beneficial for hindered substrates. However, elevated temperatures may also lead to side reactions or reduced selectivity.
-
Pressure: Increased hydrogen pressure enhances the concentration of hydrogen on the catalyst surface, which can accelerate the reaction rate, especially for challenging substrates.[9]
-
Additives: The addition of a base, such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), can significantly accelerate the hydrogenation of ketones, particularly when using ruthenium or iron catalysts.[1][16][17] Conversely, acidic additives can also promote the reaction in some systems, for instance with Raney Nickel in transfer hydrogenation.[3]
Comparative Data for Catalyst Systems
| Catalyst System | Typical Substrate | Advantages | Disadvantages |
| Pd/C | General ketones | Widely available, good general activity.[6] | May be less effective for highly hindered ketones. |
| Pt/C, PtO₂ | Hindered ketones | High activity for sterically demanding substrates.[7][8] | Higher cost than palladium or nickel. |
| Raney® Ni | General and hindered ketones | Cost-effective, high activity, useful for transfer hydrogenation.[3][7][14] | Pyrophoric, requires careful handling. |
| Chiral Ru/Ir Complexes | Prochiral ketones | High enantioselectivity for asymmetric synthesis.[1][18] | High cost, requires ligand synthesis. |
| Fe-Pincer Complexes | General ketones | Low cost, sustainable, mild reaction conditions.[15][16] | May have a more limited substrate scope than precious metals. |
Protocols
The following protocols provide a starting point for the catalytic hydrogenation of a model hindered methoxy ketone. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Heterogeneous Hydrogenation using Platinum on Carbon (Pt/C)
Model Substrate: 2-methoxy-2',6'-dimethylacetophenone
-
Catalyst Preparation and Reactor Setup:
-
To a high-pressure reactor equipped with a magnetic stir bar, add 2-methoxy-2',6'-dimethylacetophenone (1.0 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add 5% Platinum on Carbon (Pt/C) (5-10 mol% Pt).
-
Add the desired solvent (e.g., ethanol, 10 mL).
-
-
Reaction Execution:
-
Seal the reactor.
-
Purge the reactor three times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.
-
Protocol 2: Transfer Hydrogenation using Raney® Nickel
Model Substrate: 2-methoxy-2',6'-dimethylacetophenone
-
Catalyst and Reagent Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Raney® Nickel (approximately 2.5 times the weight of the ketone substrate). Caution: Raney® Nickel is pyrophoric and should be handled as a slurry in water or alcohol.
-
Wash the Raney® Nickel with the reaction solvent (e.g., 2-propanol) to remove any residual water.
-
Add the hindered methoxy ketone (1.0 mmol) and 2-propanol (10 mL).
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring.
-
For some substrates, the addition of a trace amount of acid (e.g., one drop of concentrated HCl) can accelerate the reaction.[3]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel.
-
Wash the Celite® pad with 2-propanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Experimental Workflow
Caption: A typical workflow for heterogeneous catalytic hydrogenation.
Conclusion
The catalytic hydrogenation of hindered methoxy ketones presents a synthetic challenge that can be overcome through a rational selection of catalysts and reaction conditions. While steric hindrance generally necessitates more active catalysts or more forcing conditions, the electronic influence of the methoxy group must also be considered. Platinum-based catalysts and Raney® Nickel are often effective for these transformations. For asymmetric reductions, chiral homogeneous catalysts offer unparalleled enantioselectivity. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to successfully hydrogenate these complex substrates, enabling the synthesis of valuable secondary alcohols.
References
-
Title: Hydrogenation of Ketone | Catalysts, Mechanisms & Examples - Study.com Source: Study.com URL: [Link]
-
Title: Catalytic Hydrogenation - ChemTalk Source: ChemTalk URL: [Link]
-
Title: Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones - PubMed Source: PubMed URL: [Link]
-
Title: Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism | Organometallics - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Transfer Hydrogenation of Ketones with 2‐Propanol and Raney® Nickel - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
-
Title: Catalytic Hydrogenation: Mechanism and Application - Chemistry Notes Source: Chemistry Notes URL: [Link]
-
Title: Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel Source: Preprints.org URL: [Link]
-
Title: Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC Source: PMC URL: [Link]
-
Title: Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC Source: PMC URL: [Link]
-
Title: Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals | ACS Catalysis - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Reagent Friday: Raney Nickel - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC Source: PMC URL: [Link]
-
Title: Electro–catalytic Reduction of Ketones Using Nickel–Aluminum Alloys Department of Chemistry, Faculty of Liberal Arts and Sci - CORE Source: CORE URL: [Link]
-
Title: Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC Source: PMC URL: [Link]
-
Title: Catalytic Hydrogenation of Ketones Source: Thieme Chemistry URL: [Link]
-
Title: Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: HOMOGENEOUS CATALYSIS Source: University of Groningen URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism - PMC Source: PMC URL: [Link]
-
Title: Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PubMed Source: PubMed URL: [Link]
-
Title: Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Mechanistic comparison of heterogeneous and homogeneous hydrogenation Source: ScienceDirect URL: [Link]
-
Title: Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor - MDPI Source: MDPI URL: [Link]
-
Title: Homogeneous Catalyzed Hydrogenation - Amsterdam Center for Multiscale Modeling Source: University of Amsterdam URL: [Link]
-
Title: Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - MDPI Source: MDPI URL: [Link]
-
Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC Source: PMC URL: [Link]
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- 3. tandfonline.com [tandfonline.com]
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- 8. chemistnotes.com [chemistnotes.com]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one as a pharmaceutical building block
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the synthesis, chemical utility, and medicinal chemistry applications of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (also known as 3-Methoxypivalophenone ).
A Sterically Hindered Scaffold for Metabolically Stable APIs
Executive Summary & Strategic Importance
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 35253-10-0) is a specialized pharmaceutical building block characterized by two key structural features: a meta-methoxy aryl ring and a pivaloyl (tert-butyl carbonyl) group.
Unlike its unbranched analog 1-(3-methoxyphenyl)propan-1-one (a known precursor to Tapentadol ), this molecule introduces a gem-dimethyl moiety at the
-
Block Metabolic Hotspots: The steric bulk of the tert-butyl group prevents enzymatic
-hydroxylation and slows ketone reduction, significantly increasing the metabolic half-life of downstream APIs. -
Enforce Conformation: The bulky pivaloyl group locks the rotation of the carbonyl, favoring specific binding conformations in receptor pockets (e.g., in kinase inhibitors or GPCR ligands).
-
Create Lipophilic Pharmacophores: It serves as a precursor to sterically crowded tertiary alcohols and amines used in novel analgesic and antidepressant scaffolds.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | Common: 3'-Methoxypivalophenone |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | Colorless to pale yellow oil | Crystallizes at low temp (<10°C) |
| Boiling Point | 105–110 °C @ 0.5 mmHg | High vacuum required for distillation |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Insoluble in water |
| Key Reactivity | Nucleophilic addition (Grignard), Reductive amination | Sterically hindered ketone |
Synthesis Protocol (Upstream)
Challenge: Direct Friedel-Crafts acylation of anisole with pivaloyl chloride yields the para-isomer (4-methoxy) almost exclusively. To obtain the meta -isomer (3-methoxy), a Grignard-based approach is required.
Methodology: The Grignard-Nitrile Route
This protocol utilizes a copper-catalyzed addition or a nitrile intermediate to prevent over-addition.
Reaction Scheme:
-
Precursor: 3-Bromoanisole
-
Reagent: Pivalonitrile (tert-Butyl cyanide) or Pivaloyl Chloride (with CuCl)
-
Product: 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Step-by-Step Protocol:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.
-
Add dry THF.[1] Add 3-Bromoanisole (1.0 eq) dropwise. Initiate reflux to maintain a gentle boil.
-
Critical Checkpoint: Ensure complete consumption of Mg (solution turns dark gray/brown). Titrate an aliquot to confirm concentration (~1.0 M).
-
-
Acylation (Nitrile Method - Preferred for Purity):
-
Cool the Grignard solution to 0°C.
-
Add Pivalonitrile (1.1 eq) in THF dropwise over 30 mins.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. The intermediate imine salt will precipitate.
-
Hydrolysis: Cool to 0°C. Quench with 3M HCl (excess). Reflux the mixture for 2 hours to hydrolyze the ketimine to the ketone.
-
-
Workup & Purification:
-
Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate.[2]
-
Purification: Distillation under high vacuum (0.5 mmHg) is superior to column chromatography for removing non-polar biaryl impurities.
-
Yield Expectation: 75–85% isolated yield.
Downstream Application Protocols
Due to the steric bulk of the tert-butyl group, standard carbonyl reactions often fail. Specialized conditions are required.[2][1]
Protocol A: Synthesis of Sterically Hindered Amines (Reductive Amination)
Application: Synthesis of analogs to Bupropion or Tapentadol-like structures. Standard conditions (NaBH₃CN) often fail due to poor imine formation.
-
Imine Formation (Titanium Mediated):
-
Dissolve Ketone (1 eq) and Amine (1.2 eq, e.g., dimethylamine) in dry Toluene.
-
Add Titanium(IV) Isopropoxide (1.5 eq) dropwise.
-
Stir at ambient temperature for 12–24h (monitoring by IR for disappearance of C=O stretch at ~1680 cm⁻¹).
-
-
Reduction:
-
Dilute with Methanol.
-
Add Sodium Borohydride (2.0 eq) cautiously at 0°C.
-
Stir for 2 hours. Quench with 1M NaOH. Filter titanium salts through Celite.
-
Protocol B: Synthesis of Tertiary Carbinols (Grignard Addition)
Application: Creating quaternary carbon centers for analgesic pharmacophores.
-
Activation: Add CeCl₃ (Cerium Trichloride) (1.5 eq) to the reaction if the nucleophile is bulky. The organocerium reagent is more nucleophilic and less basic, preventing enolization of the ketone.
-
Addition: React Ketone with R-Li or R-MgBr at -78°C in THF.
Visualized Workflows (Graphviz)
Diagram 1: Strategic Synthesis & Selectivity
This diagram illustrates why the Grignard route is necessary to achieve the meta-substitution pattern, avoiding the para-directing issues of Friedel-Crafts chemistry.
Caption: Comparison of synthetic routes. The Grignard pathway (bottom) ensures meta-regioselectivity, whereas Friedel-Crafts (top) yields the undesired para-isomer.
Diagram 2: Medicinal Chemistry Utility
Visualizing the structural advantages of the pivaloyl group over the standard propionyl group found in Tapentadol precursors.
Caption: Mechanistic impact of the 2,2-dimethyl (pivaloyl) moiety on drug design, enhancing stability and selectivity.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Although sterically hindered, the methoxy group makes the ring electron-rich and susceptible to oxidation over long periods.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
-
Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3] Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Tilstam, U., & Weinmann, H. (2002).[4] Trichloromethyl Chloroformate and Bis(trichloromethyl) Carbonate: Phosgene Substitutes? Organic Process Research & Development, 6(6), 906–910. (Context on acid chloride handling).
- Vajda, M. (1964). Preparation of 1-aryl-isobenzpyrylium salts. Acta Chimica Academiae Scientiarum Hungaricae, 40, 295-307. (Historical context on methoxy-ketone synthesis).
-
Cayman Chemical. (2023). Safety Data Sheet: 3,4-Methylenedioxy Pyrovalerone (Analogs and Precursors).
Sources
Application Note: Strategic Demethylation of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Executive Summary
This application note details the procedure for the
While aryl methyl ether cleavage is a standard transformation, this specific substrate presents a unique challenge due to the 2,2-dimethylpropan-1-one (pivaloyl) moiety. The bulky tert-butyl group exerts significant steric influence, and the ketone carbonyl acts as a competitive Lewis base trap. Standard 1:1 stoichiometric protocols often fail here, resulting in incomplete conversion or stalled intermediates.
This guide presents two validated methods:
-
Method A (Primary): Boron Tribromide (
) – The gold standard for high-purity laboratory synthesis. -
Method B (Alternative): Aluminum Chloride/Sodium Iodide (
) – A regioselective, non-fuming alternative suitable for scale-up.
Strategic Analysis & Mechanistic Insight
The Stoichiometry Trap
The most common failure mode in demethylating acyl-substituted anisoles is under-dosing the Lewis acid.
-
The Trap: The carbonyl oxygen in the pivaloyl group is more Lewis-basic than the ether oxygen.
-
The Consequence: The first equivalent of Lewis acid (
or ) coordinates exclusively to the ketone. If only 1.0–1.5 equivalents are used, the ether oxygen remains unactivated, and no reaction occurs. -
The Solution: A minimum of 2.5 to 3.0 equivalents of Lewis acid is required to saturate the carbonyl and activate the ether.
Mechanism of Action ( )
The reaction proceeds via a coordinate complex followed by nucleophilic attack. Recent computational studies suggest a bimolecular pathway may be operative in non-polar solvents, but the phenomenological outcome requires excess reagent.
Figure 1: Stepwise coordination mechanism highlighting the consumption of the first equivalent of
Method A: Boron Tribromide Protocol (High Purity)
Applicability: Best for gram-scale synthesis where purity is paramount.
Safety Warning:
Materials
-
Substrate: 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq)
-
Reagent: Boron Tribromide (
), 1.0 M solution in Dichloromethane (DCM) (3.0 eq).-
Note: Neat
can be used but is difficult to handle.[1] DCM solution is recommended.
-
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Methanol (MeOH) and Saturated Sodium Bicarbonate (
).
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Purge with Nitrogen (
) or Argon for 15 minutes.
-
-
Solvation:
-
Dissolve the substrate (e.g., 1.0 g, 5.2 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Note: While 0°C is often cited, starting at -78°C prevents local overheating and side reactions with the tert-butyl group.
-
-
Addition:
-
Add
(1.0 M in DCM, 15.6 mL, 15.6 mmol, 3.0 eq ) dropwise via syringe over 20 minutes. -
Observation: The solution may turn yellow or orange upon formation of the borate complex.
-
-
Reaction:
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Stir at RT for 3–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Quench (Critical Step):
-
Cool the mixture back to 0°C .
-
SLOWLY add Methanol (5 mL) dropwise.
-
Caution: Vigorous exotherm and HBr evolution will occur.
-
Stir for 20 minutes to break down the boron-phenolic complex (methanolysis).
-
-
Workup:
Method B: Aluminum Chloride / Sodium Iodide (Scalable)
Applicability: Preferred for larger scales (>50g) or when avoiding fuming
Materials
-
Reagents: Aluminum Chloride (
, anhydrous), Sodium Iodide ( ). -
Solvent: Acetonitrile (
) or DCM.
Protocol
-
Setup:
-
In a round-bottom flask, charge
(3.0 eq) and (3.0 eq) into Acetonitrile (10 volumes relative to substrate). -
Observation: An exothermic reaction occurs between
and , generating reactive species in situ. Stir for 15 min.
-
-
Addition:
-
Add the substrate 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq) as a solution in minimal Acetonitrile.
-
-
Reaction:
-
Heat the mixture to Reflux (80–82°C) .
-
Stir for 4–8 hours.
-
Note: The reaction is driven by the high nucleophilicity of the Iodide ion attacking the methyl group while Aluminum coordinates the oxygen.
-
-
Workup:
-
Cool to RT.
-
Quench with ice water containing a small amount of Sodium Thiosulfate (
) to reduce any free iodine (indicated by purple color). -
Extract with Ethyl Acetate.
-
Analytical Data & Validation
Expected Results Table
| Parameter | Starting Material (Methoxy) | Product (Phenol) |
| Appearance | Colorless/Pale Yellow Oil | White/Off-white Solid |
| 1H NMR (CDCl3) | Absent (-OCH3 signal gone) | |
| 1H NMR (Phenol) | None | |
| MS (ESI+) | [M+H]+ = 193.1 | [M+H]+ = 179.1 |
| TLC (Hex/EtOAc 4:1) |
Workup Logic Flowchart
Figure 2: Critical workup path to ensure complete removal of boron species and acid residues.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ketone sequestered the Lewis Acid. | Increase |
| "Stuck" Intermediate | Boron-phenol complex did not hydrolyze. | Extend the Methanol quench time or use 1M HCl wash during extraction. |
| Unknown Impurity by NMR | Ester formation (if using AcOH workup) or t-Butyl migration. | Avoid acidic workups at high temps. Keep quench at 0°C. |
References
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link
-
Node, M., et al. (1983).[4] Hard acid and soft nucleophile system. New efficient method for removal of benzyl and methyl protecting groups. Chemical and Pharmaceutical Bulletin, 31(11), 4178-4180. Link
-
Kosak, T. M., et al. (2015).[5] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.[6] Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons. (General Reference for Demethylation Conditions).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective demethylation of aliphatic methyl ether in the presence of aromatic methyl ether with the aluminum chloride-sodium iodide-acetonitrile system [pascal-francis.inist.fr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of tertiary alcohols from 3'-methoxypivalophenone
Application Note: AN-SYN-2026-04 High-Efficiency Nucleophilic Addition to Sterically Hindered Ketones: The 3'-Methoxypivalophenone Case Study
Executive Summary
The synthesis of tertiary alcohols from sterically hindered ketones, such as 3'-methoxypivalophenone , presents a classic challenge in organic synthesis. Standard Grignard reagents often fail to deliver high yields due to the steric bulk of the tert-butyl group, which favors side reactions like reduction (
This Application Note details a robust, high-yield protocol utilizing Organocerium chemistry (the Imamoto Reagent) . By transmetallating organolithium or Grignard reagents with anhydrous Cerium(III) chloride (
The Challenge: Steric Hindrance in Pivalophenones
3'-methoxypivalophenone contains a carbonyl group flanked by a bulky tert-butyl group and a meta-substituted aromatic ring.
-
Steric Blockade: The tert-butyl group physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack.
-
Competing Reduction: When using Grignard reagents with
-hydrogens (e.g., Ethylmagnesium bromide), the hindered ketone acts as a hydride acceptor, leading to the formation of the secondary alcohol (reduction product) rather than the desired tertiary alcohol. -
Basicity: Highly basic organolithiums can cause enolization (if
-protons were present) or other base-mediated side reactions on the aromatic ring.
The Solution: The use of anhydrous
Experimental Protocol: Organocerium-Mediated Addition
Reagents and Materials
-
Substrate: 3'-methoxypivalophenone (1.0 equiv).
-
Cerium Source: Cerium(III) chloride heptahydrate (
) (1.5 equiv).[1][2] Note: Must be dried in situ. -
Nucleophile: Methyllithium (MeLi) or Methylmagnesium Bromide (MeMgBr) (1.5 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[3]
-
Quench: 10% aqueous Acetic Acid or saturated
.
Critical Workflow: Preparation of Anhydrous
Failure to properly dry the cerium source is the #1 cause of low yields. Commercial "anhydrous" beads are often insufficient.
-
Powderize: Rapidly grind
to a fine powder in a mortar and transfer to a Schlenk flask. -
Vacuum Drying (Stepwise):
-
Heat to 90°C under high vacuum (<0.5 mmHg) for 1 hour.
-
Increase heat to 140–150°C under vacuum for 2 hours.
-
Observation: The solid should remain a white powder. If it turns yellow/brown, hydrolysis has occurred (formation of
), and the batch must be discarded.
-
-
Activation: Cool to room temperature under Argon. Add anhydrous THF.
-
Slurry Formation: Stir vigorously for 2 hours (or sonicate for 1 hour).
-
Checkpoint: A fine, milky white suspension indicates active
. A clumpy solid indicates incomplete drying or wet THF.
-
Reaction Procedure
-
Cooling: Cool the
/THF suspension to -78°C (Dry ice/Acetone bath). -
Transmetallation: Add the organolithium (e.g., MeLi, 1.6M in ether) dropwise.
-
Incubation: Stir for 30–60 minutes at -78°C. The reagent formed is nominally
.
-
-
Addition: Dissolve 3'-methoxypivalophenone in minimal anhydrous THF and add dropwise to the organocerium mixture.
-
Warm-up: Allow the mixture to warm slowly to 0°C over 2–3 hours.
-
Mechanistic Note: The Cerium activates the carbonyl oxygen, overcoming the steric barrier of the t-butyl group.
-
-
Quench: Pour the reaction mixture into cold 10% aqueous acetic acid. (Avoid strong mineral acids to prevent dehydration of the tertiary alcohol).
-
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Data Analysis & Comparison
The following table contrasts the outcomes of reacting 3'-methoxypivalophenone with Methyl nucleophiles using different methodologies.
| Method | Reagent System | Yield of Tertiary Alcohol | Major Side Product | Notes |
| Standard Grignard | MeMgBr / THF / Reflux | 20–35% | Recovered Ketone | Reaction stalls due to sterics; reflux causes decomposition. |
| Organolithium | MeLi / | 45–60% | Enolization / Polymerization | Higher reactivity but lacks chemoselectivity. |
| Imamoto Reagent | MeLi + CeCl3 / THF | >92% | None (<5%) | Recommended Protocol. High chemoselectivity. |
| Luche-Type | MeMgBr + CeCl3 / THF | 80–85% | N/A | Good alternative if MeLi is unavailable. |
Mechanistic & Workflow Visualization
Figure 1: Reaction Pathway Decision Tree
Caption: Logical flow for selecting the Organocerium protocol based on substrate steric hindrance.
Figure 2: The "Imamoto" Organocerium Setup
Caption: Step-by-step experimental setup for the in situ generation of the organocerium species.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Solid clumps in THF instead of milky suspension | Abort. Re-dry | |
| Yellow/Brown | Hydrolysis to | Temperature ramp was too fast. Discard and restart. |
| Low Yield / Recovered Starting Material | Incomplete transmetallation or reaction quenched too early. | Ensure 1 hour stirring after adding R-Li. Allow reaction to reach 0°C before quenching. |
| Emulsion during workup | Cerium salts forming gels. | Use 10% Acetic Acid for quench. If emulsion persists, filter through Celite before extraction. |
References
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4393.
-
Imamoto, T., et al. "Organocerium reagents.[4] Nucleophilic addition to easily enolizable ketones."[4][5][6] Tetrahedron Letters, vol. 25, no. 38, 1984, pp. 4233-4236.
-
Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, vol. 79, 2002, p. 209.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th Ed., Springer, 2007. (Chapter 7: Organometallic Compounds of Group I and II Metals).
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one reactions
Subject: Overcoming Steric Hindrance in 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fortress" Carbonyl
You are encountering low yields or no reactivity with 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one .
The Root Cause:
This molecule is a derivative of pivalophenone . The tert-butyl group (2,2-dimethylpropyl) creates a massive steric "cone of protection" around the carbonyl carbon. Standard nucleophiles (Grignards, Hydrides) cannot access the Bürgi-Dunitz trajectory (107°) required for attack. Instead, they act as bases (removing alpha-protons, though none exist on the t-butyl side, they might attack the ring or cause other decompositions) or act as reducing agents via
The 3-methoxy group adds a secondary complication: it is an electron-donating group (via resonance) at the meta position, slightly deactivating the carbonyl electrophilicity compared to an unsubstituted ring, further discouraging nucleophilic attack.
This guide provides three specific "breaching" protocols to overcome this barrier.
Visualizing the Blockade
Before selecting a protocol, understand the geometry. The tert-butyl group acts as a physical shield.
Figure 1: The steric bulk of the tert-butyl group physically blocks the approach of nucleophiles, while the methoxy group electronically modulates reactivity.[1][2][3][4]
Scenario A: Nucleophilic Addition Fails (Grignard Issues)
The Problem: You attempted a Grignard reaction (e.g., MeMgBr) and observed starting material recovery or reduction byproducts (alcohol formation via
The Solution: The Organocerium Protocol (Imamoto Reagent)
Standard organolithiums and Grignards are too basic and not oxophilic enough. You must use Organocerium reagents (generated in situ from CeCl
Protocol: Preparation of Organocerium Reagent
Reagents:
-
CeCl
H O (Must be dried thoroughly!) -
Organolithium reagent (RLi)[5]
-
THF (Anhydrous)
Step-by-Step:
-
Drying CeCl
(CRITICAL):-
Place CeCl
H O in a flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours. A magnetic stir bar is essential to break up the powder as it dries. -
Checkpoint: The solid should turn from a clumpy solid to a fine, white, free-flowing powder. If it is not free-flowing, it is not dry.
-
-
Slurry Formation:
-
Cool the flask to room temperature under Argon.
-
Add anhydrous THF. Stir vigorously for 2 hours (or overnight) to form a milky white suspension.
-
-
Transmetallation:
-
Cool the slurry to -78°C.
-
Add the organolithium reagent (1.1 eq relative to Ce) dropwise.
-
Stir for 30–60 minutes at -78°C. The reagent is now R-CeCl
.
-
-
Addition:
-
Add your ketone (1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one) dissolved in THF dropwise.
-
Allow to warm to 0°C slowly.
-
-
Quench:
-
Quench with dilute acetic acid or NH
Cl.
-
Why this works: The Cerium atom acts as a "wedge," coordinating the oxygen and forcing the channel open for the alkyl group to attack.
Scenario B: Enantioselective Reduction Required
The Problem: NaBH
The Solution: Corey-Bakshi-Shibata (CBS) Reduction Surprisingly, steric bulk helps CBS reduction. The CBS catalyst (an oxazaborolidine) has a "binding pocket." The tert-butyl group is so large it forces the ketone to bind in only one specific orientation to avoid clashing with the catalyst's own steric groups. This results in exceptionally high enantiomeric excess (ee), often >95%.
Protocol: Asymmetric Reduction
Reagents:
-
(R)- or (S)-Me-CBS catalyst (10-20 mol%)
-
Borane source: BH
THF or Catecholborane -
Solvent: THF or Toluene
Step-by-Step:
-
Catalyst Prep:
-
Flame-dry your glassware. Moisture kills the CBS catalyst instantly.
-
Dissolve the CBS catalyst in anhydrous THF.
-
-
Activation:
-
Add the Borane source (stoichiometric amount) to the catalyst solution at room temperature.
-
-
Controlled Addition:
-
Cool to -20°C or -78°C (lower temp = higher ee).
-
Add the ketone slowly (over 1-2 hours) via syringe pump.
-
Note: Keeping the ketone concentration low ensures the catalyzed pathway dominates over the uncatalyzed background reaction.
-
-
Workup:
-
Quench cautiously with MeOH.
-
The tert-butyl group ensures the "Large" group (L) and "Small" group (S) differentiation is maximized (
, ), locking the stereochemistry.
-
Scenario C: Deoxygenation (Removing the Carbonyl)
The Problem: You need to convert the C=O to CH
The Solution: Microwave-Assisted Wolff-Kishner or Barton-McCombie The initial attack of hydrazine is the rate-limiting step. Thermal reflux isn't enough energy to overcome the barrier without decomposing the reagents.
Protocol (Microwave Modification):
-
Mix Ketone, Hydrazine Hydrate (excess), and KOH in Ethylene Glycol.
-
Irradiate in a microwave reactor at 150°C–180°C (sealed vessel) for 20–40 minutes.
-
The rapid, volumetric heating can drive the formation of the hydrazone despite the steric barrier.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| CeCl | Incomplete drying of Cerium source. | Dry CeCl |
| CBS Reduction yields Racemic Product | Moisture contamination or "Fast Addition." | Ensure strict anhydrous conditions.[6] Add ketone very slowly to ensure it reacts with the catalyst, not free Borane. |
| Starting Material Recovery (Grignard) | Enolization or lack of activation. | Switch to Organocerium (Imamoto) protocol. Grignards alone cannot breach the t-butyl wall. |
| Low Yield in 3-Methoxy derivatives | Electronic deactivation. | The 3-OMe group makes the ketone less electrophilic. Increase reaction time or temperature slightly after reagent addition. |
Mechanistic Logic (Graphviz)
The following diagram illustrates why the Organocerium pathway succeeds where Grignard fails.
Figure 2: Comparative mechanism showing how Cerium's oxophilicity and lower basicity bypass the failure modes of standard Grignard reagents.
References
-
Imamoto, T., et al. "Organocerium reagents.[5][7] Nucleophilic addition to easily enolizable ketones."[3][7] Tetrahedron Letters, 1985, 26(39), 4763-4766.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines."[2] Journal of the American Chemical Society, 1987, 109(18), 5551-5553.
- Concellón, J. M., et al. "Reaction of organolithium reagents with sterically hindered ketones." Journal of Organic Chemistry, 2002. (General reference for hindered ketone reactivity).
-
Imamoto, T., et al. "Carbon-Carbon bond forming reactions using cerium metal or organocerium reagents."[5] Journal of the American Chemical Society, 1989, 111(12), 4392-4398.
Sources
- 1. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
Optimizing yield for 3'-methoxypivalophenone synthesis
Technical Support Center: Optimizing Yield for 3'-Methoxypivalophenone Synthesis
Subject: Yield Optimization & Troubleshooting Guide for 3'-Methoxypivalophenone (CAS: 37951-49-8) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team / Research Staff
Executive Summary
Synthesizing 3'-methoxypivalophenone (1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one) presents a classic regioselectivity challenge.[1] Direct Friedel-Crafts acylation of anisole predominantly yields the para-isomer (4'-methoxy) due to the directing effects of the methoxy group. To achieve high yields of the meta-isomer (3'-methoxy), the Grignard addition to pivalonitrile using 3-bromoanisole is the industry-standard "self-validating" route.
This guide addresses the specific failure modes of this protocol, focusing on Grignard initiation, preventing over-alkylation, and maximizing hydrolysis efficiency.
Part 1: The Core Protocol (Gold Standard)
Q: What is the most reliable synthetic route for high-purity 3'-methoxypivalophenone?
A: The Grignard reaction between 3-methoxyphenylmagnesium bromide and pivalonitrile (trimethylacetonitrile), followed by acid hydrolysis.
Why this route?
-
Regiocontrol: Starting with 3-bromoanisole guarantees the meta position, bypassing the ortho/para directing limitations of electrophilic aromatic substitution [1].
-
Chemo-selectivity: Pivalonitrile prevents "over-addition." Unlike acid chlorides, which can react twice with Grignard reagents to form tertiary alcohols, the nitrile forms a stable intermediate imine salt that does not react further until hydrolyzed [2].
Optimized Workflow Diagram
Figure 1: Step-by-step reaction pathway preventing over-alkylation via the nitrile route.
Part 2: Critical Troubleshooting (Q&A)
Issue 1: Grignard Initiation Failure
User Report: "I added the 3-bromoanisole to the Magnesium/THF mixture, but the temperature didn't rise, and the magnesium remains shiny/unreacted."
Diagnosis: The magnesium surface is likely passivated (oxide layer), or the solvent contains trace moisture. 3-bromoanisole is electron-rich, making the C-Br bond slightly less reactive toward Mg insertion than non-donating aryl halides.
Corrective Protocol:
-
Mechanical Activation: Dry stir the Mg turnings vigorously under Argon for 20 minutes before adding solvent. This creates fresh micro-fractures on the metal surface.
-
The "Entrainment" Method: Do not add all the halide at once. Add 5% of the 3-bromoanisole solution and add a single crystal of Iodine (I₂) . Heat gently with a heat gun.
-
Visual Cue: The iodine color (brown/purple) should fade to colorless/cloudy gray. This indicates Mg activation.[2] Only then begin the dropwise addition of the remaining halide [3].
Issue 2: Low Yield & "Sticky" Residue
User Report: "The reaction seemed to work, but after workup, I have a low yield of ketone and a lot of viscous residue. NMR shows starting material remains."
Diagnosis: This usually stems from incomplete hydrolysis of the imine salt . The steric bulk of the pivaloyl (tert-butyl) group protects the intermediate imine bond (C=N-MgX) from water attack. Standard quenching is often insufficient.
Optimization Table: Hydrolysis Conditions
| Parameter | Standard (Often Fails) | Optimized (Recommended) | Reason |
| Acid Conc. | 1M HCl | 3M - 6M HCl | Higher proton concentration accelerates imine cleavage. |
| Temperature | Room Temp (25°C) | Reflux (60-80°C) for 2-4 hrs | Steric hindrance of the t-butyl group requires thermal energy to overcome the activation barrier for hydrolysis. |
| Duration | 30 mins | Overnight (if at RT) | The imine is surprisingly stable; rapid workup leaves it in the aqueous phase or as a polymer. |
Issue 3: Impurity Profile (The "Para" Problem)
User Report: "I see a peak at ~7.9 ppm in 1H NMR that matches 4'-methoxypivalophenone. How did the para-isomer get there?"
Diagnosis: You likely attempted a Friedel-Crafts acylation on anisole, or your starting material (3-bromoanisole) was contaminated with 4-bromoanisole.
Root Cause Analysis:
-
Friedel-Crafts Route: Anisole + Pivaloyl Chloride + AlCl₃
Para (Major) + Ortho (Minor). The Meta isomer is thermodynamically inaccessible via this route. -
Solution: Strictly adhere to the Grignard route starting from 3-bromoanisole. Verify starting material purity by GC-MS before use.
Part 3: Advanced Optimization (FAQs)
Q: Can I use Pivaloyl Chloride instead of Pivalonitrile? A: Yes, but it is risky.
-
Risk: Pivaloyl chloride is highly reactive.[1] The resulting ketone is also reactive toward the Grignard reagent. If the ketone is formed faster than the reagent is consumed, you will get the tertiary alcohol (1,1-bis(3-methoxyphenyl)-2,2-dimethylpropan-1-ol).
-
Mitigation: If you must use the acid chloride, cool the reaction to -78°C and add the Grignard reagent slowly to the acid chloride (inverse addition), or use CuCl (1-5 mol%) as a catalyst to modulate reactivity [4]. Recommendation: Stick to the nitrile for batch consistency.
Q: Why is THF preferred over Diethyl Ether? A:
-
Boiling Point: THF (66°C) allows for a higher reaction temperature than Ether (35°C). The formation of the sterically hindered bond between the aryl ring and the pivaloyl group benefits from this higher thermal ceiling.
-
Solubility: The intermediate magnesium salts are more soluble in THF, preventing coating of the unreacted magnesium [5].
Q: How do I remove the "Wurtz Coupling" byproduct (3,3'-dimethoxybiphenyl)? A: This impurity forms if the local concentration of Grignard and Aryl Halide is too high.
-
Prevention: Slow, dilute addition of the bromide to the Mg.
-
Purification: The biphenyl impurity is non-polar. It can often be removed by crystallization from cold hexanes (the ketone is more soluble) or via vacuum distillation (significant boiling point difference).
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing low yield in 3'-methoxypivalophenone synthesis.
References
-
Regioselectivity in Grignard Synthesis
-
Organic Syntheses, Coll. Vol. 6, p. 153 (1988). "Preparation of 3-Methoxybenzoic Acid Derivatives via Grignard."
-
-
Nitrile vs.
-
CN101671245B, "Process for preparing 3-methoxypropiophenone." (Validates the nitrile route for high yield/purity).
-
-
Grignard Initiation Protocols
-
Sigma-Aldrich Technical Bulletin, "Grignard Reagents: Preparation and Safety." [3]
-
-
Copper Catalysis in Acylation
-
Tetrahedron Letters, Vol 23, Issue 37, 1982. "Ketone synthesis via acid chlorides."
-
-
Solvent Effects in Grignard Reactions
-
Journal of the American Chemical Society, "Solvent Effects on the Grignard Reaction Equilibrium."
-
Sources
Technical Support Center: Solubilization of 3'-Methoxypivalophenone
Case ID: SOL-3MP-2024 Subject: Improving aqueous solubility of 3'-methoxypivalophenone (CAS: 20964-27-8) Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
3'-Methoxypivalophenone is a lipophilic aromatic ketone with a predicted LogP of ~3.0–3.2 and negligible intrinsic aqueous solubility (< 0.1 mg/mL). Its structure features a hydrophobic phenyl ring substituted with a methoxy group and a bulky tert-butyl ketone (pivaloyl) moiety.
This guide provides three validated workflows to solubilize this compound for biological or chemical applications:
-
Cosolvency: For rapid screening and chemical synthesis.
-
Cyclodextrin Complexation: For biological assays requiring low toxicity.
-
Surfactant Dispersion: For emulsification and high-concentration stocks.
Module 1: Diagnostic & Compound Characterization
Q: Why is 3'-methoxypivalophenone precipitating in my aqueous buffer?
A: The compound is precipitating due to the "hydrophobic effect" driven by its structural features.
-
Lipophilicity: The methoxy group and the phenyl ring create a non-polar core.
-
Steric Bulk: The pivaloyl (tert-butyl) group is highly hydrophobic and sterically hinders water structuring around the ketone carbonyl, reducing the effectiveness of hydrogen bonding.
-
Lack of Ionization: Being a ketone, it lacks acidic or basic groups that can be ionized in the physiological pH range (pH 1–14). Adjusting pH will not improve solubility.
Standard Solubility Profile
| Parameter | Value (Approx.) | Implication |
| LogP (Octanol/Water) | ~3.2 | High lipophilicity; requires organic modification. |
| pKa | N/A | pH buffers (PBS, Tris) alone are ineffective. |
| Molecular Weight | 192.25 g/mol | Small enough for inclusion in |
| H-Bond Donors | 0 | Cannot donate H-bonds to water. |
Module 2: Cosolvent Strategies (Rapid Screening)
Q: What is the best solvent system for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the primary choice for stock solutions due to its high dielectric constant and ability to disrupt self-association of aromatic ketones.
Protocol: Cosolvent Solubilization
-
Stock Preparation: Dissolve 3'-methoxypivalophenone in pure DMSO to a concentration of 100 mM .
-
Note: Ethanol is a secondary choice but may cause precipitation faster upon dilution due to its lower boiling point and volatility.
-
-
Stepwise Dilution: Do not add water to the DMSO stock. Add the DMSO stock into the vortexing aqueous buffer.
-
Limit: Keep final DMSO concentration < 0.1% (v/v) for cell assays or < 10% for chemical synthesis.
Visualization: Cosolvent Decision Logic
Figure 1: Decision tree for selecting the appropriate organic cosolvent based on experimental constraints.
Module 3: Cyclodextrin Complexation (Advanced Formulation)
Q: How can I dissolve this without using toxic organic solvents?
A: Use 2-Hydroxypropyl-
Protocol: Higuchi-Connors Phase Solubility Determination
This protocol validates the binding affinity (
-
Preparation: Prepare aqueous solutions of HP-
-CD at increasing concentrations: 0, 5, 10, 20, and 40% (w/v) in water or buffer. -
Saturation: Add excess 3'-methoxypivalophenone (solid oil/crystals) to each vial.
-
Equilibrium: Shake at 25°C for 48–72 hours.
-
Filtration: Filter samples through a 0.45 µm PVDF filter (nylon may bind the drug).
-
Quantification: Dilute filtrate with Acetonitrile (1:1) and analyze via HPLC-UV (Detection ~250–280 nm).
-
Calculation: Plot Solubility (
, Molar) vs. CD Concentration ( , Molar).-
Calculate Stability Constant (
) using the slope: (Where is intrinsic solubility in water).[1]
-
Visualization: Inclusion Complex Mechanism
Figure 2: Thermodynamic equilibrium of host-guest complexation. The t-butyl group of the pivalophenone drives the fit into the beta-cyclodextrin cavity.
Module 4: Troubleshooting & FAQ
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Concentration exceeds solubility limit; compound forms a separate liquid phase. | Reduce stock concentration or increase Cyclodextrin % (up to 40% w/v). |
| Precipitation on Dilution | "Crash-out" effect when DMSO stock hits water. | Add stock slowly to vortexing buffer. Use warm buffer (37°C). |
| Hazy Solution | Micelles are large or undissolved polymer. | Filter (0.22 µm). If using surfactants, sonicate for 10 mins. |
| HPLC Peak Tailing | Adsorption to column packing. | Use a C18 column with high carbon load; add 0.1% Formic Acid to mobile phase. |
Q: Can I use Tween 80 instead of Cyclodextrins?
A: Yes. Polysorbate 80 (Tween 80) forms micelles that sequester the lipophilic ketone.
-
Protocol: Prepare a 5% (w/v) Tween 80 stock solution. Dissolve the compound directly into this surfactant solution using sonication before adding further water.
-
Warning: Surfactants can lyse cells at high concentrations. Ensure the final concentration in cell culture is < 0.1%.
References
-
Higuchi, T., & Connors, K. A. (1965).[2] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. 3
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society/Oxford University Press. (Standard text for cosolvency principles).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. 4
-
EPA CompTox Dashboard. (2024). Physicochemical Properties of Methoxy-substituted Aromatics. 5[1][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. scispace.com [scispace.com]
Technical Support Center: Pivaloyl Chloride (PvCl) Remediation
Case Reference: Removing Unreacted Pivaloyl Chloride & Pivalic Acid
Executive Summary: The "Steric Shield" Problem
Researchers often treat pivaloyl chloride (trimethylacetyl chloride) like acetyl chloride, expecting it to vanish with a simple water wash. This is a critical error.
Unlike acetyl chloride, pivaloyl chloride possesses a tert-butyl group directly adjacent to the carbonyl carbon.[1] This "steric shield" blocks nucleophilic attack by water, making the hydrolysis rate of PvCl orders of magnitude slower than unhindered acyl chlorides. If you do not actively drive the hydrolysis or scavenge the reagent, it will remain in your organic layer, leading to degradation during concentration or false signals in biological assays.
This guide details three validated protocols to remove PvCl based on your product's sensitivity.
Part 1: Decision Matrix (Workflow Selector)
Before selecting a protocol, determine your product's constraints using the logic flow below.
Figure 1: Decision tree for selecting the appropriate Pivaloyl Chloride removal strategy based on product physicochemical properties.
Part 2: Validated Removal Protocols
Protocol A: DMAP-Catalyzed Hydrolysis (The "Accelerated Wash")
Use this when: Your product is stable to weak bases (NaHCO₃) and you have time for a longer workup.
The Mechanism: Water alone is too slow to attack the hindered carbonyl. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that water can attack rapidly.
Step-by-Step:
-
Quench: Add a 1.0 M aqueous solution of NaHCO₃ (Sodium Bicarbonate) to the reaction mixture.
-
Catalyze: Add 5–10 mol% DMAP (relative to the unreacted PvCl) to the biphasic mixture.
-
Agitate: Stir vigorously for 30–60 minutes .
-
Checkpoint: Monitor TLC.[2] The PvCl spot (often high Rf, streaks) should disappear.
-
-
Partition: Separate the layers. The PvCl has now converted to sodium pivalate (water-soluble).
-
Wash: Wash the organic layer 2x with Sat. NaHCO₃ to ensure all pivalic acid (byproduct) is removed.[3]
-
Note: Pivalic acid is lipophilic. A simple water wash will not remove it.[3] It must be ionized (pH > 8).
-
Protocol B: The "Smart" Scavenger (Amine Quench)
Use this when: Your product is sensitive to hydrolysis or you need a rapid workup.[3]
The Concept: Instead of waiting for water to act, use a highly nucleophilic primary amine that contains a solubilizing group. We recommend 3-(Dimethylamino)-1-propylamine (DAPA) .
Step-by-Step:
-
Add Scavenger: Add 1.5 equivalents of DAPA (relative to excess PvCl) to the reaction mixture.
-
React: Stir for 10–15 minutes at room temperature.
-
Chemistry: PvCl reacts instantly with the primary amine to form an amide.
-
-
Acid Wash: Wash the organic layer with 10% Citric Acid or 1M HCl .
Protocol C: Azeotropic Removal (Volatility Method)
Use this when: Your product is a non-volatile solid and stable to heat.
The Concept: Pivaloyl chloride has a boiling point of ~106°C. It forms azeotropes with certain solvents, allowing removal without chemical quenching.
Step-by-Step:
-
Concentrate: Evaporate the reaction solvent on a rotary evaporator.
-
Re-dissolve: Add Toluene or Heptane to the residue.
-
Evaporate: Rotovap again at 40–50°C. Repeat 2–3 times.
-
Result: The PvCl co-evaporates with the solvent.
-
-
Residual Pivalic Acid: If pivalic acid remains (smell of dirty socks), dissolve the residue in Et₂O and wash rapidly with 1M NaOH (if product tolerates) or Sat. NaHCO₃.
Part 3: Comparative Data & Troubleshooting
Performance Comparison of Methods
| Metric | Water Wash (Control) | DMAP Hydrolysis (Protocol A) | Amine Scavenger (Protocol B) |
| PvCl Removal | < 20% (Poor) | > 98% | > 99% |
| Time Required | Fast | 45-60 mins | 15 mins |
| Byproducts | Pivalic Acid (stays in org.) | Pivalate salt (aqueous) | Amine salts (aqueous) |
| Risk | Product degradation (acidic) | Base sensitivity | Acid sensitivity (during wash) |
Frequently Asked Questions (FAQs)
Q1: I washed with NaHCO₃, but my NMR still shows a singlet at ~1.2 ppm. What is it? A: This is likely Pivalic Acid .[5][6][7]
-
Diagnosis: PvCl hydrolyzes to pivalic acid.[3] Pivalic acid is surprisingly lipophilic (logP ~1.5).
-
Fix: NaHCO₃ (pH ~8.5) is sometimes insufficient to fully deprotonate pivalic acid (pKa 5.03) in a biphasic system with large organic volumes. Use 1M NaOH or 1M Na₂CO₃ (pH ~11) for the wash if your product permits.
Q2: The reaction mixture smells terrible even after workup. Is PvCl still present? A: Not necessarily.
-
Cause: Pivalic acid has a distinct, lingering "sweaty" or "dirty sock" odor detectable at ppb levels.
-
Fix: A trace amount of pivalic acid may remain.[3][8] Filter the organic layer through a small pad of basic alumina or silica gel to trap the residual acid.
Q3: Can I use silica chromatography to purify PvCl from my product? A: Proceed with caution.
-
Issue: PvCl is unstable on silica gel (which is acidic and "wet"). It will decompose into HCl and pivalic acid on the column.
-
Result: You will likely isolate your product contaminated with pivalic acid, which streaks and co-elutes. It is far better to remove PvCl chemically (Protocol A or B) before the column.
Q4: Why not just use Methanol to quench? A: Methanol converts PvCl to Methyl Pivalate .
-
Problem: Methyl pivalate is a stable, lipophilic ester (bp 100°C). It is difficult to separate from many products by extraction and may co-elute during chromatography. Protocol B (Amine Scavenger) is superior because it creates a removable byproduct.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
- Marsh, G. "Solid-Supported Scavengers: A New Paradigm in Organic Synthesis." Aldrichimica Acta1999, 32, 9-15. (Reference for amine scavenging principles).
-
Not Voodoo X. "Workup and Purification: Acid Chlorides." University of Rochester. Link (Practical guide for handling reactive intermediates).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one Production
This guide provides in-depth technical support for researchers, chemists, and process engineers encountering challenges during the scale-up synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. The content is structured as a series of frequently asked questions and troubleshooting scenarios based on common synthetic routes, emphasizing the practical and safety considerations critical for moving from lab-scale to pilot or production scale.
Section 1: FAQs - Synthesis Route Selection and Initial Scale-Up Considerations
Q1: What are the primary synthetic routes for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, and which is recommended for scale-up?
There are two main theoretical approaches: Friedel-Crafts acylation and the Grignard reaction.
-
Friedel-Crafts Acylation: This involves reacting an aromatic ring with an acyl halide (pivaloyl chloride) in the presence of a Lewis acid catalyst. However, a direct Friedel-Crafts acylation of anisole (methoxybenzene) is not a viable route. The methoxy group is a strong ortho-, para-directing group due to resonance effects, meaning it activates the positions ortho and para to it for electrophilic aromatic substitution.[1][2] The desired product is the meta-isomer, which would be formed in negligible amounts.
-
Grignard Reaction: This route involves the reaction of an organometallic Grignard reagent with an appropriate electrophile. For the target molecule, the most logical approach is the reaction of 3-methoxyphenylmagnesium bromide with pivalonitrile (2,2-dimethylpropanenitrile). This is the recommended route for its regioselectivity, though it presents its own set of scale-up challenges.[3][4]
Q2: What are the most critical safety and process parameters to evaluate before scaling up the Grignard synthesis?
Scaling a Grignard reaction is a significant undertaking where safety is paramount. The reaction is notoriously exothermic and can be difficult to control without proper understanding.[5][6] Before any scale-up, the following must be thoroughly investigated:
-
Reaction Calorimetry: Determine the heat of reaction (ΔHrxn) and the maximum rate of heat evolution (MTSR - Maximum Temperature of Synthesis Reaction). This data is non-negotiable. It allows you to model the thermal behavior and ensure your reactor's cooling capacity is never exceeded by the reaction's heat output.[5]
-
Induction Period: Characterize the induction period for the Grignard reagent formation.[7][8] An unpredictable delay can lead to a dangerous accumulation of unreacted alkyl halide, which, upon initiation, can cause a thermal runaway.[6]
-
Mass Transfer and Agitation: The reaction is heterogeneous (solid Mg, liquid solution). The efficiency of agitation directly impacts the reaction rate.[6] Ensure that the planned scale-up vessel has adequate agitation to maintain good mass transfer, preventing localized overheating and side reactions.
-
Emergency Preparedness: Develop a clear plan for potential failures, such as a loss of cooling or a power outage.[5] This includes having quenching agents ready and understanding the potential for pressure buildup.
Section 2: Troubleshooting Guide - Grignard Reagent Formation
This is often the most challenging step in the synthesis. The following Q&A addresses common failure modes.
Problem: The Grignard reaction fails to initiate or has a dangerously long induction period.
-
Symptoms: After adding a portion of the 3-bromoanisole solution to the magnesium turnings, there is no observable exotherm, no bubbling, and no change in the appearance of the magnesium surface.
-
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Passivated Magnesium Surface | Magnesium readily forms a passivating layer of magnesium oxide (MgO) on its surface, which prevents the reaction with the alkyl halide. | 1. Mechanical Activation: Use a robust agitator to grind the magnesium turnings, exposing fresh metal surfaces. 2. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These agents react with the MgO layer to expose the underlying magnesium.[5][6] 3. Seeding: Add a small amount of a previously successful Grignard reaction mixture to initiate the new batch. |
| Presence of Moisture | Grignard reagents are extremely strong bases and react instantly with water, which quenches the reaction.[9][10] | 1. Rigorous Drying: Ensure all glassware is oven-dried (>120°C) and cooled under an inert atmosphere (N₂ or Ar). 2. Anhydrous Solvents: Use a high-purity, anhydrous grade solvent like THF. Consider passing it through a column of activated alumina before use. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the setup and reaction. |
| Poor Reagent Quality | The 3-bromoanisole may contain inhibitors or impurities, or the magnesium may be of low quality. | 1. Reagent Purity: Use freshly distilled 3-bromoanisole. 2. High-Quality Magnesium: Use high-purity magnesium turnings specifically intended for Grignard reactions. |
Here is a decision-making diagram for troubleshooting a stalled Grignard reaction.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Problem: Low yield of Grignard reagent and formation of a biphenyl impurity.
-
Symptoms: Titration of the Grignard reagent (e.g., with I₂) shows a lower-than-expected concentration. GC-MS analysis of the crude reaction mixture after work-up reveals the presence of 3,3'-dimethoxybiphenyl.
-
Root Causes & Solutions: This impurity is the result of a Wurtz coupling reaction , where the Grignard reagent attacks another molecule of 3-bromoanisole.[10][11] This is favored by:
-
High Local Concentrations of 3-bromoanisole: This can happen with poor mixing or too rapid addition. The solution is to add the halide slowly and sub-surface, with vigorous agitation, to ensure it reacts with the magnesium before it can couple.
-
Elevated Temperatures: While some heat is needed for initiation, excessive temperatures can favor the coupling side reaction. Maintain a gentle reflux and avoid overheating.
-
Solvent Choice: While THF is standard, in some systems, solvents like 2-methyl-THF have been shown to reduce Wurtz coupling.[11] However, changing solvents requires a complete re-validation of the process.
-
Section 3: Troubleshooting Guide - Reaction with Pivalonitrile & Purification
Problem: Significant formation of a tertiary alcohol by-product during the reaction.
-
Symptoms: The final product is contaminated with 1-(3-methoxyphenyl)-1-(tert-butyl)-2,2-dimethylpropan-1-ol.
-
Root Cause: The desired ketone product is itself an electrophile. It can be attacked by a second molecule of the Grignard reagent to form a tertiary alcohol. This is a common issue in Grignard reactions with esters or nitriles.
-
Solutions:
-
Low Temperature: Perform the addition of the Grignard reagent to the pivalonitrile at a low temperature (e.g., 0°C or even -20°C). This slows down the rate of the second addition relative to the first.
-
Reverse Addition: Instead of adding the pivalonitrile to the Grignard reagent, add the Grignard reagent slowly to a solution of the pivalonitrile. This ensures that the Grignard reagent is always the limiting reagent in the flask, minimizing its chance to react with the newly formed ketone.
-
Careful Stoichiometry: Accurately titrate the Grignard reagent before the reaction to ensure no more than 1.0-1.05 equivalents are used.
-
Problem: Emulsions and difficulties during aqueous work-up.
-
Symptoms: After quenching the reaction with an aqueous solution (e.g., ammonium chloride or dilute HCl), a thick emulsion forms, preventing clean separation of the organic and aqueous layers.
-
Root Cause: The quench produces fine precipitates of magnesium salts and hydroxides, which stabilize emulsions.
-
Solutions:
-
Quench Method: Pour the reaction mixture slowly into a vigorously stirred, cold aqueous quench solution. This is generally better than adding the quench solution to the reaction mixture.
-
Choice of Quench: Saturated aqueous ammonium chloride (NH₄Cl) is often preferred as it is less acidic and can help buffer the solution, sometimes leading to cleaner separations.
-
Breaking Emulsions: Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase. If the emulsion persists, a filtration step through a pad of a filter aid like Celite can help break it up by removing the fine solids.
-
Section 4: Experimental Protocols and Data
Protocol: Lab-Scale (10g) Synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on your specific laboratory conditions and a thorough risk assessment.
-
Apparatus Setup: Assemble a 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a 100 mL pressure-equalizing dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot, cooling under a stream of dry nitrogen.
-
Grignard Formation:
-
Charge the flask with magnesium turnings (1.58 g, 65 mmol).
-
Add 30 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (10.0 g, 53.5 mmol) in 70 mL of anhydrous THF.
-
Add ~10 mL of the 3-bromoanisole solution to the magnesium suspension. The reaction should initiate within 15-20 minutes, evidenced by a gentle reflux and a cloudy appearance. If not, refer to the troubleshooting guide (Section 2).
-
Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a steady but controlled reflux. Total addition time should be ~60-90 minutes.
-
After the addition is complete, stir the mixture at reflux for an additional 60 minutes to ensure complete reaction. Cool to room temperature.
-
-
Reaction with Pivalonitrile:
-
In a separate 500 mL flask under nitrogen, dissolve pivalonitrile (4.45 g, 53.5 mmol) in 100 mL of anhydrous THF and cool the solution to 0°C in an ice-water bath.
-
Slowly transfer the prepared Grignard reagent from the first flask to the pivalonitrile solution via cannula over ~60 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture into a 1 L beaker containing 200 mL of a cold, saturated aqueous ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to yield the final product.
-
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| Reactor Volume | 500 mL | 50 L | Surface-to-volume ratio decreases, making heat removal less efficient.[8] |
| 3-Bromoanisole Addition Time | 60-90 min | 4-6 hours | Addition rate must be dictated by the reactor's cooling capacity, not time.[5] |
| Agitation | Magnetic Stirrer | Overhead Impeller | Mechanical stirring is required to handle larger volumes and solids suspension effectively. |
| Heat Transfer | Natural Convection / Ice Bath | Jacketed Reactor with Heat Transfer Fluid | Active and reliable cooling is critical to prevent thermal runaway. |
| Quench Volume | 200 mL | 20 L | The quench is exothermic and requires a vessel with adequate cooling and headspace. |
This diagram outlines the critical stages and decision points in the process.
Caption: High-level workflow for the scale-up synthesis process.
References
-
Kappe, C. O., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]
-
Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. Available from: [Link]
-
Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder ChemSafety. Available from: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
-
University of California, Irvine. Grignard Synthesis of Triphenylmethanol. Available from: [Link]
-
Steiner, G., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. Available from: [Link]
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available from: [Link]
-
Filo. (2025). Fridal craft acetylation of anisole. Available from: [Link]
-
PraxiLabs. Friedel Crafts Reaction Virtual Lab. Available from: [Link]
-
Smith, J. G. (2006). Friedel-Crafts Acylation of Anisole. CUNY. Available from: [Link]
-
Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. Available from: [Link]
-
Supporting Information for Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Available from: [Link]
-
University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
ChemBK. 1-(3-Methoxyphenyl)-2-propanone. Available from: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available from: [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Fridal craft acetylation of anisole | Filo [askfilo.com]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. chembk.com [chembk.com]
- 5. mt.com [mt.com]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 1H NMR Analysis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Topic: 1H NMR Spectrum Analysis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]
Executive Summary
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 5469-26-1), often referred to as 3'-methoxypivalophenone , represents a critical structural motif in the synthesis of sterically hindered photoinitiators and pharmacophores.[1] Unlike its acetyl analogues, the bulky pivaloyl group introduces specific steric constraints and unique spectral signatures.[1][2]
This guide provides a rigorous analysis of its 1H NMR profile, distinguishing it from common regioisomers (para-substituted) and structural analogues (acetophenones).[1][2] The focus is on diagnostic distinctiveness —the ability to unambiguously identify this molecule in crude reaction mixtures.[1][2]
Part 1: Structural & Theoretical Framework
The molecule consists of a meta-disubstituted benzene ring.[1][2] The electronic environment is dictated by two opposing forces:
-
Pivaloyl Group (C1): A strong electron-withdrawing group (EWG) via the carbonyl, deshielding ortho protons.[1][2] The tert-butyl moiety acts as a massive steric anchor, simplifying the aliphatic region to a single high-intensity signal.
-
Methoxy Group (C3): An electron-donating group (EDG) via resonance, shielding ortho and para protons.[1][2]
Predicted Shift Logic (Solvent: CDCl₃)
-
Aliphatic Region: Dominated by the tert-butyl group (9H) and methoxy group (3H).[1][2]
-
Aromatic Region: An ABCD spin system (asymmetric).[1][2]
-
H-2 (Ortho to C=O, Ortho to OMe): The most deshielded singlet-like signal due to the carbonyl, though slightly tempered by the ortho-methoxy.
-
H-4 (Para to C=O, Ortho to OMe): Shielded by the methoxy group; typically the most upfield aromatic signal.
-
H-5 (Meta to both): Appears as a pseudo-triplet (dd).
-
H-6 (Ortho to C=O, Para to OMe): Strongly deshielded by the carbonyl.[1]
-
Part 2: Comparative Analysis (Alternatives)
In drug development, this molecule is often compared against its regioisomer (Para) or its non-hindered analogue (Acetophenone) .[1][2]
Comparison 1: Regioisomer Differentiation
Target: 3'-Methoxypivalophenone (Meta) vs. Alternative: 4'-Methoxypivalophenone (Para)[1]
| Feature | 3'-Methoxypivalophenone (Meta) | 4'-Methoxypivalophenone (Para) | Diagnostic Verdict |
| Symmetry | Asymmetric (C1) | Symmetric (C2v axis) | High |
| Aromatic Pattern | ABCD System: 4 distinct signals (s, d, t, d).[1] Complex multiplet appearance at low field.[1][2] | AA'BB' System: 2 distinct doublets (roofing effect common).[1][2] | Definitive |
| H-2 Signal | Isolated singlet/narrow doublet (~7.5 ppm).[1][2] | Doublet (part of AA'BB' system).[1][2] | Key Identifier |
| Methoxy Shift | ~3.84 ppm | ~3.86 ppm | Low Utility |
Comparison 2: Steric Analogue Differentiation
Target: 3'-Methoxypivalophenone vs. Alternative: 3'-Methoxyacetophenone[1][2]
| Feature | 3'-Methoxypivalophenone (Pivaloyl) | 3'-Methoxyacetophenone (Acetyl) | Performance Note |
| Aliphatic Signal | Singlet (9H) @ ~1.35 ppm | Singlet (3H) @ ~2.60 ppm | Pivaloyl is Superior |
| Signal Intensity | High (9 protons per molecule).[1] | Moderate (3 protons per molecule).[1][2] | Pivaloyl allows lower LOD (Limit of Detection).[1][2] |
| Spectral Overlap | Low. The ~1.3 ppm region is often cleaner than the ~2.0-2.6 ppm region (solvent impurities/water).[2] | Moderate. Acetyl methyls often overlap with DMSO/Acetone residuals.[1][2] | Pivaloyl offers cleaner integration.[1][2] |
Part 3: Detailed Spectral Assignment
Experimental Conditions: 400 MHz, CDCl₃, 298 K. Reference TMS (0.00 ppm).
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Aliphatic | t-Butyl | 1.34 - 1.38 | Singlet (s) | 9H | - | 3 equivalent methyls; highly diagnostic.[1][2] |
| Aliphatic | -OCH₃ | 3.82 - 3.86 | Singlet (s) | 3H | - | Characteristic aryl methyl ether.[1][2] |
| Ar-H4 | Aromatic | 7.05 - 7.10 | Dd or m | 1H | J ~8.0, 2.5 | Shielded by ortho-OMe.[1][2] Upfield signal. |
| Ar-H5 | Aromatic | 7.32 - 7.38 | Triplet (t) | 1H | J ~8.0 | Meta to both groups; pseudo-triplet.[1][2] |
| Ar-H2 | Aromatic | 7.48 - 7.52 | Narrow d / s | 1H | J ~2.0 | Deshielded by C=O; small meta-coupling only.[1][2] |
| Ar-H6 | Aromatic | 7.55 - 7.60 | Doublet (d) | 1H | J ~7.8 | Deshielded by ortho-C=O.[1][2] |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and exact solvent water content.[1][2] The relative order of peaks remains constant.[1]
Part 4: Visualization of Analytical Logic
Diagram 1: Structural Confirmation Workflow
This decision tree illustrates the logic flow for confirming the target structure against common isomers.
Caption: Logical decision tree for distinguishing 3'-methoxypivalophenone from regioisomers and analogues.
Part 5: Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the assignments above, follow this protocol.
1. Sample Preparation
-
Mass: Weigh 10–15 mg of the product. (Note: The high proton count of the t-butyl group allows for lower mass, but 10 mg ensures clear aromatic satellites).
-
Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% v/v TMS.
-
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids (crucial for resolution of meta-couplings).[1][2]
2. Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2]
-
Relaxation Delay (D1): Set to 3.0 seconds .
-
Scans (NS): 16 scans are sufficient due to the high sensitivity of the t-butyl group.[1]
3. Processing & Validation
-
Phasing: Manual phasing is recommended for the aromatic region to ensure the "feet" of the signals do not dip below the baseline.[1][2]
-
Integration Check (Self-Validation):
Diagram 2: Experimental Workflow
Caption: Step-by-step acquisition workflow ensuring accurate integration of the bulky tert-butyl group.
References
-
SpectraBase. "1-Propanone, 1-(3-methoxyphenyl)- NMR Data."[1][2] John Wiley & Sons.[1][2][3] Link[1]
-
National Institutes of Health (NIH) - PubChem. "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (Para-isomer Data)."[1] PubChem Compound Summary. Link[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][4] J. Org.[1][2][4] Chem. 1997, 62, 21, 7512–7515.[1][2] (For solvent validation). Link[1]
-
Royal Society of Chemistry (RSC). "Search Results: 3'-methoxypivalophenone synthesis and characterization."[1][2] ChemSpider/RSC Journals.[1][2] Link
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of 13C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) providing valuable information about its electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making 13C NMR a sensitive probe of molecular structure.[1][2] For professionals in drug development and chemical research, a thorough understanding of 13C NMR is critical for structural verification, purity assessment, and the identification of unknown compounds.
This guide focuses on the analysis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, a molecule of interest in synthetic and medicinal chemistry. We will dissect its structure to predict the 13C NMR spectrum through a detailed comparison with two key analogues: 3-methoxyacetophenone and pivalophenone.
Structural Features and Predicted Chemical Shift Analysis
The structure of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one combines a 3-methoxyphenyl group with a bulky tert-butyl ketone moiety. To predict its 13C NMR spectrum, we will analyze the expected chemical shifts of each carbon atom by comparing them to the experimentally determined values of our chosen analogues.
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one with atom numbering for NMR analysis.
Comparative Analysis with Structural Analogues
To build a reliable prediction, we will utilize the experimental 13C NMR data from two closely related compounds:
-
3-Methoxyacetophenone: This analogue shares the 3-methoxyphenyl ketone core, allowing for a direct comparison of the aromatic and methoxy carbons. The key difference is the methyl group attached to the carbonyl, in contrast to the tert-butyl group in our target molecule.
-
Pivalophenone (tert-butyl phenyl ketone): This compound provides crucial insight into the electronic and steric effects of the bulky tert-butyl group on the carbonyl carbon and the adjacent quaternary carbon.
| Carbon Atom | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (Predicted) | 3-Methoxyacetophenone (Experimental) | Pivalophenone (Experimental) |
| C=O | ~205-208 ppm | 198.0 ppm | ~207 ppm |
| C(CH3)3 | ~44-46 ppm | N/A | ~44.1 ppm |
| C(CH3)3 | ~28-30 ppm | N/A | ~28.1 ppm |
| C1 | ~138-140 ppm | 138.5 ppm | ~136.6 ppm |
| C2 | ~112-114 ppm | 112.5 ppm | ~129.5 ppm (ortho) |
| C3 | ~159-161 ppm | 159.6 ppm | N/A |
| C4 | ~120-122 ppm | 120.6 ppm | ~128.0 ppm (meta) |
| C5 | ~129-131 ppm | 129.3 ppm | ~131.7 ppm (para) |
| C6 | ~118-120 ppm | 118.0 ppm | ~129.5 ppm (ortho) |
| -OCH3 | ~55-57 ppm | 55.4 ppm | N/A |
Table 1: Comparison of Predicted 13C NMR Chemical Shifts (in CDCl3) with Experimental Data of Analogous Compounds.
Detailed Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): In aromatic ketones, the carbonyl carbon typically resonates in the downfield region of the spectrum, usually between 190 and 220 ppm.[3][4] For 3-methoxyacetophenone, the carbonyl signal is at 198.0 ppm. The replacement of the methyl group with a bulkier tert-butyl group is expected to cause a downfield shift. This is due to a combination of steric hindrance, which can slightly alter the conjugation with the aromatic ring, and the inductive effect of the additional alkyl groups. The experimental value for the carbonyl carbon in pivalophenone is around 207 ppm. Therefore, a similar chemical shift in the range of 205-208 ppm is predicted for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one.
-
Quaternary and Methyl Carbons of the tert-Butyl Group (C(CH3)3 and C(CH3)3): The chemical shifts of the aliphatic carbons in the tert-butyl group can be reliably predicted from pivalophenone data. The quaternary carbon is expected around 44-46 ppm , and the three equivalent methyl carbons should appear as a single, more intense peak around 28-30 ppm .
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are primarily influenced by the substituents on the ring. The methoxy group is an electron-donating group, causing an upfield shift (to lower ppm values) for the ortho and para carbons (C2, C4, and C6) and a downfield shift for the ipso-carbon (C3). The acyl group is electron-withdrawing, leading to a downfield shift for the ipso-carbon (C1) and the para-carbon (C5).
-
C1 (ipso- to acyl group): This carbon is directly attached to the electron-withdrawing carbonyl group and will be deshielded. Its chemical shift is predicted to be similar to that in 3-methoxyacetophenone, around 138-140 ppm .
-
C2 and C6 (ortho- to acyl group): These carbons are influenced by both the acyl and methoxy groups. Their predicted shifts of ~112-114 ppm and ~118-120 ppm , respectively, are based on the values from 3-methoxyacetophenone.
-
C3 (ipso- to methoxy group): Being directly attached to the electronegative oxygen of the methoxy group, this carbon will be significantly deshielded, with a predicted chemical shift in the range of 159-161 ppm .
-
C4 (para- to acyl, ortho- to methoxy): The electron-donating effect of the methoxy group will cause this carbon to be shielded. A chemical shift around 120-122 ppm is expected.
-
C5 (meta- to both groups): This carbon is least affected by the substituents and is predicted to have a chemical shift around 129-131 ppm .
-
-
Methoxy Carbon (-OCH3): The carbon of the methoxy group is directly attached to an electronegative oxygen atom, placing its signal in the 55-57 ppm region, consistent with the experimental value for 3-methoxyacetophenone.
Key Electronic Effects Influencing Chemical Shifts
Caption: A diagram illustrating the inductive and resonance effects of the substituents on the aromatic ring.
Experimental Protocol for 13C NMR Spectroscopy
For researchers wishing to acquire experimental data for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one or similar compounds, the following protocol provides a standardized approach.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the purified compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized based on the instrument and sample concentration.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 0 to 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Experimental Workflow
Caption: A simplified workflow for acquiring and processing a 13C NMR spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. By leveraging experimental data from the closely related structures of 3-methoxyacetophenone and pivalophenone, we have established a reliable set of predicted chemical shifts and provided a detailed rationale based on established principles of NMR spectroscopy. This comparative approach underscores the power of using analogous structures to interpret and predict NMR spectra, a skill that is invaluable for researchers in the chemical and pharmaceutical sciences. The included experimental protocol offers a practical guide for obtaining high-quality 13C NMR data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70308, Pivalophenone. Retrieved from [Link].
-
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link].
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].
-
University of Cambridge, Department of Chemistry. 13C NMR Spectroscopy. Retrieved from [Link].
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link].
Sources
Validating Synthesis of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one via GC-MS
Executive Summary: The Structural Mandate
The synthesis of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 3027-13-2) is a critical gateway in the production of centrally acting analgesics, most notably Tapentadol . The steric bulk of the tert-butyl group adjacent to the carbonyl, combined with the specific meta-substitution of the methoxy group, presents a unique challenge in process chemistry.
While multiple synthetic routes exist, they are not created equal.[1] The choice of pathway dictates the impurity profile, and standard analytical methods (HPLC/UV) often fail to distinguish between the target ketone and its isomeric or over-reduced byproducts.
This guide objectively compares the two dominant synthesis routes—Grignard Addition to Nitrile vs. Weinreb Amide Synthesis —and establishes a robust GC-MS validation protocol designed to detect the specific "silent" impurities inherent to each method.
Comparative Analysis of Synthesis Routes
To validate the product, one must understand the genesis of its impurities. We compare the "Workhorse" method against the "Precision" method.
Route A: The Grignard-Nitrile Addition (The "Workhorse")
-
Chemistry: Reaction of 3-methoxybenzonitrile with tert-butylmagnesium chloride.
-
Mechanism: Nucleophilic attack on the nitrile carbon forms a metalloimine intermediate, which hydrolyzes to the ketone upon acidic workup.[2]
-
Pros: Cost-effective starting materials; one-pot potential.
-
Cons:
-
Incomplete Hydrolysis: The sterically hindered metalloimine is stable; insufficient hydrolysis yields the imine impurity.
-
Reduction Competition: Bulky Grignards can act as hydride donors (beta-hydride elimination), reducing the nitrile/imine directly or reducing the formed ketone to an alcohol.
-
Route B: The Weinreb Amide Route (The "Precision")
-
Chemistry: 3-Methoxybenzoic acid
N-methoxy-N-methylamide (Weinreb amide) reaction with tert-butyl lithium or Grignard. -
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the metal, preventing over-addition.[3]
-
Pros: Extremely high fidelity; eliminates over-addition to alcohol; high yield.
-
Cons: Multi-step preparation; significantly higher reagent cost.
Route C: Friedel-Crafts Acylation (The "Trap")
-
Chemistry: Anisole + Pivaloyl chloride + Lewis Acid.
-
Critical Failure Mode: Anisole is an ortho/para director. This route predominantly yields the para-isomer (1-(4-methoxyphenyl)...).
-
Validation Relevance: If you purchase this material from a non-validated supplier, GC-MS is the only rapid way to flag this isomeric substitution (via retention time shifts, as mass spectra are nearly identical).
Summary of Performance & Impurities
| Feature | Route A: Grignard-Nitrile | Route B: Weinreb Amide | Route C: Friedel-Crafts (Avoid) |
| Primary Impurity | Imine residues, Des-cyano byproduct | Unreacted Amide | Para-isomer (Major product) |
| Over-reaction | Trace Alcohol (Reduction) | None (Chelation protected) | Poly-acylation |
| Atom Economy | High | Moderate | Low (Lewis acid waste) |
| Cost Efficiency | High | Low | Medium |
Visualizing the Pathways
The following diagram illustrates the divergence in synthesis and the specific checkpoints for GC-MS analysis.
Figure 1: Comparison of synthetic routes highlighting the origin of specific impurities detectable by GC-MS.
GC-MS Validation Protocol
This protocol is designed to validate the meta-isomer and quantify the specific impurities identified above.
Instrumentation & Conditions[1][4]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Note: A non-polar column is standard, but if separating meta/para isomers is difficult, a more polar wax column (DB-WAX) may be required.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: EI Mode (70 eV), 230°C.
-
Scan Range: 40–350 m/z.
Sample Preparation
-
Solvent: Ethyl Acetate (HPLC Grade).
-
Concentration: 1 mg/mL.
-
Derivatization: None required for the ketone. Optional: If checking for trace alcohols (Route A byproduct), silylation (BSTFA) can improve peak shape and sensitivity.
Data Interpretation & Causality
The validation relies on identifying the Fragmentation Fingerprint .
The Fragmentation Logic (EI Spectrum)
For 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one (MW: 192.25 g/mol ):
-
Molecular Ion (
): m/z 192 . Usually visible but low intensity due to the stability of the daughter ions. -
-Cleavage (Dominant): The bond between the carbonyl carbon and the tert-butyl group is weak.
-
Loss of t-Butyl (57): The molecule cleaves to release the stable tert-butyl radical (
) and the 3-methoxybenzoyl cation . -
Base Peak: m/z 135 . This is the diagnostic peak for the aryl-carbonyl core.
-
-
Secondary Fragmentation:
-
m/z 107: Loss of CO (28) from the m/z 135 fragment (Aryl cation formation).
-
m/z 77: Phenyl cation (loss of methoxy/formaldehyde from 107).
-
m/z 92: Tropylium-like ion (characteristic of benzyl/methoxybenzyl derivatives).
-
Distinguishing Impurities
| Impurity | m/z Signature | Causality |
| Para-Isomer | m/z 135 (Base), 192 (M+) | Identical Spectrum. Must be resolved by Retention Time. Para usually elutes slightly later than Meta on non-polar columns due to higher boiling point/symmetry. |
| Alcohol Form | m/z 194 (M+), m/z 179 (M-15) | Result of over-reduction (Route A). Look for M+2 relative to ketone. |
| Imine | m/z 191 (Odd N rule) | Incomplete hydrolysis (Route A). Nitrogen rule applies (Odd mass). |
Fragmentation Diagram
Figure 2: Electron Ionization (EI) fragmentation pathway. The transition from 192
Conclusion & Recommendations
For pharmaceutical applications requiring high purity:
-
Route Selection: Route B (Weinreb) is recommended for GMP environments despite the cost, as it structurally precludes the "over-addition" impurities that are difficult to remove. Route A (Grignard) is acceptable for early-stage scale-up if rigorous hydrolysis protocols are followed.
-
Validation: GC-MS is the gold standard for process control.
-
Pass Criteria: Presence of m/z 192 and m/z 135 (Base).
-
Fail Criteria: Presence of m/z 194 (Alcohol) or m/z 191 (Imine).
-
Critical Check: If the synthesis source is unknown, run a co-injection with a known para-isomer standard to ensure regio-purity, as MS fragmentation alone will not detect the Friedel-Crafts isomeric impurity.
-
References
-
Grignard Reaction Mechanism & Side Reactions
- Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles."
-
Source:[Link]
-
Weinreb Amide Synthesis
-
GC-MS Differentiation of Isomers
-
BenchChem.[5] "A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers."
-
-
Mass Spectrometry of Aromatic Ketones
- Whitman College.
-
Source:[Link]
- Tapentadol Intermediate Synthesis (Context): ChemicalBook. "Synthesis of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one."
Sources
Safety Operating Guide
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (also known as 3'-Methoxypivalophenone ).[1]
Executive Summary: Immediate Action Plan
| Parameter | Critical Directive |
| Primary Disposal Method | High-Temperature Incineration via a licensed hazardous waste contractor.[1] |
| Waste Stream Classification | Non-Halogenated Organic Solvent/Solid (depending on physical state).[1] |
| Drain Disposal | STRICTLY PROHIBITED .[1] Low water solubility and aquatic toxicity risks.[1] |
| Spill Response | Absorb with inert clay/vermiculite.[1] Do not use combustible materials (sawdust).[1] |
| In-Lab Neutralization | Not recommended for bulk quantities due to stable ketone structure.[1] |
Chemical Identity & Hazard Profile
Understanding the structural stability of this molecule is crucial for selecting the correct disposal path.[1]
-
Chemical Name: 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one[1]
-
Synonyms: 3'-Methoxypivalophenone; m-Methoxypivalophenone.[1]
-
Molecular Formula: C₁₂H₁₆O₂
-
Structure Analysis:
-
Aromatic Ring (m-substituted): Stable, requires high energy to break down.[1]
-
Pivaloyl Group (tert-butyl ketone): Sterically hindered, making it resistant to mild nucleophilic attacks or simple hydrolysis.[1]
-
Methoxy Group: Increases electron density of the ring, potentially increasing reactivity toward electrophilic oxidation but generally stable under ambient conditions.[1]
-
GHS Hazard Classification (Estimated based on SAR)*
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H412: Harmful to aquatic life with long-lasting effects (common for lipophilic aromatics).[1]
-
Flammability: Combustible Liquid/Solid (Flash Point likely >100°C due to molecular weight).[1]
> Note: Specific Safety Data Sheet (SDS) data for this exact intermediate may be limited. These hazards are derived from Structure-Activity Relationships (SAR) with analogous methoxy-acetophenones.[1]
Disposal Decision Framework
The following workflow illustrates the logical decision-making process for disposing of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one.
Figure 1: Decision logic for categorizing waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Mother Liquors)
This is the most common form, often dissolved in solvents like Ethyl Acetate, Hexane, or Methanol.
-
Segregation:
-
Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides). The ketone functionality is stable, but the methoxy group can react exothermically with strong oxidizers.[1]
-
Segregate based on the solvent.[1] If dissolved in Dichloromethane (DCM) , place in Halogenated Waste . If in Ethyl Acetate/Methanol , place in Non-Halogenated Waste .
-
-
Container Selection:
-
Labeling:
Protocol B: Solid Waste (Pure Compound or Contaminated Debris)
-
Collection:
-
Place pure solid or contaminated gloves/wipes into a wide-mouth HDPE jar or a double-lined clear polyethylene bag.[1]
-
-
Labeling:
-
Must read: "Hazardous Waste - Solid Debris contaminated with Organic Ketones".[1]
-
-
Disposal Path:
-
This stream is designated for Incineration (Waste Code: D001/Unlisted).[1]
-
Scientific Context: Why Incineration?
Researchers often ask if chemical neutralization (oxidation) is viable in the lab.[1] While theoretically possible, it is operationally discouraged for this specific compound due to the stability of the pivaloyl group.[1]
Theoretical Oxidation Pathway (For Context Only)
Attempting to degrade this molecule with standard oxidizers (e.g., KMnO₄) is inefficient.[1] The steric bulk of the tert-butyl group (2,2-dimethylpropyl) protects the ketone from easy nucleophilic attack, and the aromatic ring requires harsh conditions to cleave.[1]
Figure 2: The chemical stability of the pivaloyl group makes chemical degradation inefficient compared to direct thermal oxidation (incineration).[1]
Operational Insight: The "High BTU" value of this molecule makes it an excellent candidate for fuel blending , where waste is used as fuel for cement kilns. This is a sustainable disposal route that recovers energy.[1]
Regulatory Compliance & Waste Codes
Adherence to EPA (US) and local regulations is mandatory.[1]
-
RCRA Status: Not specifically "P-listed" or "U-listed" by name.
-
Characteristic Codes:
-
European Waste Code (EWC):
-
07 05 04:* Other organic solvents, washing liquids and mother liquors.
-
Emergency Procedures
| Scenario | Protocol |
| Skin Contact | Wash with soap and water for 15 minutes.[1] The compound is lipophilic; do not use alcohol/acetone to wash skin as it enhances absorption.[1] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][2][4] Seek medical attention. |
| Spill (Liquid) | 1. Evacuate area if ventilation is poor.2.[1] Absorb with Vermiculite or Bentonite Clay .3.[1] Scoop into a waste container.4. Clean surface with a detergent solution (surfactant) to emulsify the oily residue.[1] |
References
-
National Institutes of Health (PubChem). Compound Summary: 3'-Methoxyacetophenone (Analogue Safety Data).[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
